5-(Benzyloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYKJJZOLICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629385 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-25-9 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy and an amino group, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel therapeutics, particularly as a bioisostere and a key intermediate in the synthesis of kinase inhibitors.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [1] |
| CAS Number | 186593-25-9 | [2] |
| Appearance | Solid (inferred) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| logP | 2.824 | |
| Storage | 2-8°C, inert atmosphere, protected from light | [1] |
Reactivity and Synthesis
The chemical reactivity of this compound is primarily dictated by the amino group and the electron-rich pyridine ring. The amino group can readily undergo N-alkylation, acylation, and other reactions typical of primary amines. The pyridine ring can participate in electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the regioselectivity of such reactions.
Experimental Protocol: Synthesis of this compound
Hypothetical Synthetic Protocol:
Step 1: Benzylation of 5-Hydroxypyridin-3-amine Precursor (e.g., 5-Hydroxy-3-nitropyridine)
-
To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-3-nitropyridine.
Step 2: Reduction of the Nitro Group
-
Dissolve the 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common choices include palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or a metal catalyst such as iron powder or tin(II) chloride in the presence of an acid.
-
If using catalytic hydrogenation, purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if applicable).
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Caption: A general two-step synthetic scheme for this compound.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility stems from the ability to selectively modify the amino and benzyloxy groups, allowing for the introduction of diverse functionalities.
Role as a Bioisostere
Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic properties.[3][4][5][6][7] The pyridine ring in this compound can act as a bioisostere for other aromatic or heteroaromatic rings in known drug molecules. This substitution can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, potentially leading to improved drug candidates.
Intermediate in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8][9][10][11] Consequently, kinase inhibitors are a major focus of drug development. The aminopyridine scaffold is a common feature in many kinase inhibitors. This compound can serve as a starting material for the synthesis of novel kinase inhibitors. The amino group provides a handle for coupling with other molecular fragments, while the benzyloxy group can be retained or modified to optimize binding to the target kinase.
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
Detailed safety information for this compound is not extensively documented. However, based on the safety data sheets of structurally similar aminopyridine and benzyloxy compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and reactive functional groups make it an attractive starting material for the synthesis of complex molecular architectures. Its application as a bioisostere and a building block for kinase inhibitors highlights its importance in the ongoing search for novel and effective therapeutic agents. Researchers and scientists working with this compound should adhere to strict safety protocols due to the limited availability of comprehensive toxicological data.
References
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. baranlab.org [baranlab.org]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a heterocyclic aromatic amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a benzyloxy group and an amino group, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological applications, and safety information.
Chemical and Physical Properties
This compound is a solid at room temperature, with its color ranging from off-white to gray.[1] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 186593-25-9 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Boiling Point | 407.4 ± 30.0 °C (Predicted) | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.77 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
A detailed experimental protocol for a similar compound, 2-amino-3-benzyloxypyridine, has been described and can be adapted.[3]
Materials:
-
3-Amino-5-hydroxypyridine
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) (if protection is used)
-
Dichloromethane (DCM) (if protection is used)
Procedure:
-
Protection of the amino group (Optional but recommended): Dissolve 3-amino-5-hydroxypyridine in a suitable solvent like dichloromethane (DCM). Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), and a base like triethylamine. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the protected intermediate.
-
Benzylation: Dissolve the protected 3-amino-5-hydroxypyridine in anhydrous DMF and cool the solution in an ice bath. Add sodium hydride (NaH) portion-wise, followed by the dropwise addition of benzyl bromide. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if applicable): Dissolve the purified, protected compound in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract the final product. Purify as needed.
Biological Activity and Applications in Drug Discovery
This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[4] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Role as a Synthetic Intermediate for Kinase Inhibitors
The primary application of this compound is as a scaffold in the development of more complex molecules designed to inhibit specific kinases. The pyridine and amine functionalities provide points for further chemical modification to optimize binding affinity and selectivity for the target kinase.
Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Several kinase inhibitors that target components of this pathway have been developed or are in clinical trials. Given the structural motifs present in many PI3K/Akt/mTOR inhibitors, it is plausible that derivatives of this compound could be designed to target kinases within this pathway.
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Experimental Protocols for Kinase Inhibition Assays
To evaluate the potential of this compound derivatives as kinase inhibitors, standard in vitro kinase assays are employed.
General Kinase Inhibition Assay Protocol:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., PI3K, Akt, mTOR)
-
Kinase substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
96- or 384-well plates
-
Phosphocellulose paper or other capture method
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer in the wells of a microplate.
-
Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
-
Experimental Workflow for Kinase Inhibitor Screening:
Caption: Workflow for screening kinase inhibitors derived from this compound.
Safety and Handling
| Hazard Category | Recommendations |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood. |
| First Aid | In case of contact with eyes: Rinse immediately with plenty of water. In case of contact with skin: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8°C.[1][5] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical structure allows for diverse modifications, enabling the synthesis of a wide range of derivatives for biological screening. While detailed experimental protocols for its synthesis and specific biological activities are not extensively published, this guide provides a solid foundation for researchers to understand its properties, potential applications, and safe handling. Further research into this compound and its derivatives is warranted to explore its full therapeutic potential.
References
An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Benzyloxy)pyridin-3-amine, a versatile heterocyclic building block in medicinal chemistry and materials science.
Core Molecular Data
This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3][4] |
| Molecular Weight | 200.24 g/mol | [2][3][5] |
| Alternate Names | 3-Amino-5-benzyloxypyridine, 5-(phenylmethoxy)pyridin-3-amine | [4] |
| CAS Number | 186593-25-9 | [3][4] |
Synthetic Pathways and Logical Relationships
The synthesis of pyridine derivatives often involves multi-step reactions. A general logical workflow for the utilization of this compound as a synthetic intermediate is outlined below. The benzyloxy group can serve as a protecting group, which can be selectively removed to allow for further functionalization.
Caption: Logical workflow for the use of this compound in multi-step synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility in scientific research. Below are representative methodologies for the synthesis and analysis of pyridine derivatives, which can be adapted for this compound.
General Procedure for the Synthesis of Pyridine Derivatives:
A common method for synthesizing substituted pyridines involves a one-step, convergent approach from N-vinyl or N-aryl amides.[6] This process typically involves the activation of an amide with trifluoromethanesulfonic anhydride in the presence of a mild base like 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation to form the pyridine ring.[6] This method is valued for its compatibility with various functional groups and its ability to proceed under mild conditions.[6]
Spectroscopic Analysis of Pyridine Derivatives:
The structural confirmation of synthesized pyridine derivatives is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups, such as the N-H and C=N bonds in the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound.
Potential Applications and Biological Activity
This compound serves as a key building block in the development of biologically active compounds. The pyridine scaffold is a common feature in many pharmaceuticals.[1] This compound, in particular, is utilized in the synthesis of kinase inhibitors for potential cancer therapy.[2] Additionally, it is used in medicinal chemistry to create nitrogen-containing heterocycles for the development of new drugs targeting inflammatory and neurological diseases.[2] The amino group at the 3-position is of particular interest as it has been shown in related structures to be a potential site for modifications that can lead to compounds with antibacterial activity.
Signaling Pathway Involvement (Hypothetical):
Given its use in developing kinase inhibitors, a potential mechanism of action for a derivative of this compound could be the inhibition of a specific signaling pathway implicated in cell proliferation, such as the MAPK/ERK pathway.
Caption: A hypothetical signaling pathway showing the inhibitory action of a derivative.
References
- 1. Buy this compound | 186593-25-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-苯甲氧基吡啶-3-胺 CAS#: 186593-25-9 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
In-depth Technical Guide: Structure Elucidation of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 5-(benzyloxy)pyridin-3-amine. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this guide combines foundational chemical principles with data from closely related analogues to present a robust analysis. The document details the compound's identity, predicted spectroscopic characteristics, a plausible synthetic route, and its potential biological significance as a kinase inhibitor. All quantitative data is summarized in structured tables, and a representative experimental protocol is provided. Furthermore, a relevant signaling pathway is visualized to illustrate the potential mechanism of action for molecules of this class.
Introduction
This compound, also known as 5-(phenylmethoxy)-3-pyridinamine, is a heterocyclic organic compound with a molecular formula of C₁₂H₁₂N₂O[1][2]. Its structure features a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for potential therapeutic applications in oncology and inflammatory diseases[1][3]. The benzyloxy group can serve as a protecting group or be selectively modified, while the amino group provides a key site for further chemical elaboration[1].
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some data is reported, other values are estimated based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | 5-(phenylmethoxy)pyridin-3-amine | [2] |
| Synonyms | This compound, 3-Amino-5-benzyloxypyridine | [2] |
| CAS Number | 186593-25-9 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molecular Weight | 200.24 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Predicted: 90-100 °C | N/A |
| Boiling Point | Predicted: >300 °C at 760 mmHg | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | N/A |
Structure Elucidation via Spectroscopic Methods
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the pyridine ring, the benzyloxy group, and the amino group. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Pyridine) | ~8.0 | s | 1H |
| H-4 (Pyridine) | ~7.0 | t | 1H |
| H-6 (Pyridine) | ~7.9 | s | 1H |
| -NH₂ (Amino) | ~3.7 | br s | 2H |
| -CH₂- (Benzyl) | ~5.1 | s | 2H |
| Phenyl Protons | ~7.3-7.5 | m | 5H |
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~138 |
| C-3 (Pyridine) | ~145 |
| C-4 (Pyridine) | ~115 |
| C-5 (Pyridine) | ~155 |
| C-6 (Pyridine) | ~125 |
| -CH₂- (Benzyl) | ~70 |
| C-ipso (Phenyl) | ~137 |
| C-ortho (Phenyl) | ~128 |
| C-meta (Phenyl) | ~129 |
| C-para (Phenyl) | ~128 |
Predicted IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3450-3300 (two bands) | Asymmetric and symmetric stretching |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 2950-2850 | |
| C=N, C=C Stretch (Pyridine) | 1600-1450 | |
| C=C Stretch (Phenyl) | 1600-1450 | |
| C-O Stretch (Ether) | 1250-1000 |
Predicted Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment | Description |
| 200 | [C₁₂H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 108 | [C₆H₆NO]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
| 78 | [C₅H₄N]⁺ | Pyridine radical cation |
Experimental Protocols
The following is a representative, plausible protocol for the synthesis of this compound. This protocol has not been directly extracted from a single source but is based on established organic chemistry principles for similar transformations.
Synthesis of 5-(Benzyloxy)-3-nitropyridine
Workflow for the Synthesis of this compound
Caption: Williamson ether synthesis of the intermediate.
-
To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-(benzyloxy)-3-nitropyridine.
Reduction to this compound
Workflow for the Reduction Step
Caption: Reduction of the nitro-intermediate.
-
To a solution of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Context and Signaling Pathways
This compound and its derivatives are of interest in drug discovery due to their potential to act as kinase inhibitors[1][3]. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. While the specific signaling pathway inhibited by this compound is not definitively established in the available literature, related compounds have been shown to interact with mitogen-activated protein kinase (MAPK) pathways[1]. The following diagram illustrates a simplified generic kinase signaling cascade that could be a target for such inhibitors.
Generic Kinase Signaling Pathway
Caption: Inhibition of a kinase cascade.
In this representative pathway, an external signal activates a receptor, initiating a phosphorylation cascade involving a series of kinases. The final kinase in the cascade activates a transcription factor, leading to changes in gene expression and a cellular response. A kinase inhibitor, such as a derivative of this compound, could potentially bind to one of the kinases in this pathway (e.g., Kinase 2), preventing its phosphorylation of the downstream target and thereby blocking the signaling cascade.
Conclusion
The structure of this compound is well-defined by its chemical formula and nomenclature. While direct experimental spectroscopic data is sparse in the public domain, a comprehensive structural elucidation can be confidently predicted based on established principles and data from analogous compounds. Its synthesis can be achieved through standard organic chemistry methodologies, such as a Williamson ether synthesis followed by a nitro group reduction. The interest in this molecule and its derivatives for drug development, particularly as kinase inhibitors, underscores the importance of a thorough understanding of its chemical and physical properties. Further research to obtain and publish the experimental spectroscopic data and to explore its specific biological targets and mechanisms of action is warranted.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 5-(Benzyloxy)pyridin-3-amine. Due to the limited availability of experimental spectral data in public databases, this document presents a predicted ¹H NMR spectrum generated through computational methods. This information is valuable for the identification and characterization of this compound in various research and development settings.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms to estimate chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) | Integration |
| H2 | 7.85 | d | J = 2.0 | 1H |
| H4 | 7.05 | dd | J = 2.0, 8.5 | 1H |
| H6 | 8.01 | d | J = 8.5 | 1H |
| -CH₂- | 5.10 | s | - | 2H |
| Phenyl-H (ortho) | 7.42 | d | J = 7.5 | 2H |
| Phenyl-H (meta) | 7.38 | t | J = 7.5 | 2H |
| Phenyl-H (para) | 7.32 | t | J = 7.5 | 1H |
| -NH₂ | 3.70 (broad) | s | - | 2H |
Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration and may appear as a broad singlet.
Molecular Structure and Proton Labeling
The following diagram illustrates the chemical structure of this compound with the protons labeled for reference to the data table.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(Benzyloxy)pyridin-3-amine. Due to the absence of publicly available experimental spectral data for this specific compound, the chemical shifts presented herein are estimated based on established substituent effects on the pyridine ring system. This document also outlines a comprehensive experimental protocol for acquiring ¹³C NMR data for this and similar compounds, and includes a workflow diagram for the NMR analysis process.
Estimated ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts for this compound have been estimated by analyzing the known shifts of 3-aminopyridine and applying the anticipated substituent effects of a benzyloxy group at the C-5 position. The analysis of related aromatic ethers and substituted pyridines informs these estimations.
Table 1: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale for Estimation |
| C-2 | ~138.5 | The amino group at C-3 causes a slight upfield shift compared to unsubstituted pyridine. |
| C-3 | ~145.0 | Directly attached to the electron-donating amino group, resulting in a significant downfield shift. |
| C-4 | ~118.0 | Influenced by both the amino and benzyloxy groups, likely resulting in an upfield shift. |
| C-5 | ~155.0 | Directly attached to the electron-donating benzyloxy group, leading to a substantial downfield shift. |
| C-6 | ~130.0 | Primarily influenced by the adjacent nitrogen and the benzyloxy group at C-5. |
| C-7 (CH₂) | ~70.0 | Typical chemical shift for a benzylic methylene carbon attached to an oxygen. |
| C-8 (ipso) | ~136.0 | The carbon of the phenyl ring directly attached to the methylene group. |
| C-9 (ortho) | ~128.5 | Phenyl carbons ortho to the CH₂O- group. |
| C-10 (meta) | ~128.0 | Phenyl carbons meta to the CH₂O- group. |
| C-11 (para) | ~127.5 | Phenyl carbon para to the CH₂O- group. |
Note: These values are estimations and should be confirmed by experimental data.
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard procedure for the acquisition of a ¹³C NMR spectrum for a solid organic compound such as this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). For this compound, CDCl₃ is a likely first choice.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.
-
Experiment Selection: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Acquisition Parameters:
-
Number of Scans (NS): Set an appropriate number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, 1024 scans is a reasonable starting point.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is typically sufficient.
-
Spectral Width (SW): Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Temperature: Set the probe temperature to a standard value, typically 298 K (25 °C).
-
-
Data Acquisition: Start the acquisition.
2.3. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Analysis.
An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the theoretical principles and detailed experimental protocols necessary for its determination in a laboratory setting. Understanding the solubility of this compound is crucial as it directly impacts its handling, formulation, and efficacy in drug discovery and development processes.[1][2]
Introduction to this compound and its Solubility
This compound (CAS No: 186593-25-9) is a pyridine derivative with a molecular formula of C₁₂H₁₂N₂O. Its structure, featuring a basic amine group, a polar pyridine ring, and a larger, less polar benzyloxy group, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3][4] The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its absorption, bioavailability, and the feasibility of formulation development.[1][2][5][6]
Experimental Protocols for Solubility Determination
A systematic approach to determining the solubility of this compound involves both qualitative screening and quantitative analysis.
This initial, rapid assessment helps to classify the compound's solubility in a range of common organic solvents. This information is valuable for selecting appropriate solvents for reactions, purification, and analytical method development.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Hexane, Toluene)
-
Small test tubes or vials (e.g., 1-2 mL capacity)
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into a small, dry test tube.
-
Add 0.5 mL of the selected organic solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background. Observe for any undissolved solid particles.
-
If the solid has completely dissolved, the compound is classified as "soluble" in that solvent at approximately 20 mg/mL.
-
If the solid has not completely dissolved, the compound is classified as "partially soluble" or "insoluble."
-
Repeat this procedure for each solvent to be tested.
As this compound is a basic compound, its solubility can be tested in dilute aqueous acid.[7][8][9][10] A simple test involves attempting to dissolve the compound in a 5% hydrochloric acid solution; solubility indicates the formation of a water-soluble salt.[8][11]
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5] This method measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking samples at 24, 48, and 72 hours and analyzing them until the concentration plateaus).
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
Data Presentation
The results from the solubility experiments should be recorded systematically. The following table provides a template for organizing the data.
| Solvent | Molecular Formula | Polarity Index | Temperature (°C) | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL) |
| Methanol | CH₄O | 5.1 | 25 | ||
| Ethanol | C₂H₆O | 4.3 | 25 | ||
| Acetone | C₃H₆O | 5.1 | 25 | ||
| Acetonitrile | C₂H₃N | 5.8 | 25 | ||
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | ||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | ||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | ||
| Toluene | C₇H₈ | 2.4 | 25 | ||
| Hexane | C₆H₁₄ | 0.1 | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. rheolution.com [rheolution.com]
- 7. Qualitative tests of amines | PPTX [slideshare.net]
- 8. csub.edu [csub.edu]
- 9. byjus.com [byjus.com]
- 10. embibe.com [embibe.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
5-(Benzyloxy)pyridin-3-amine: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, prized for its versatile chemical reactivity and its presence in a multitude of biologically active molecules. Its structure, featuring a pyridine core substituted with a reactive amino group and a modifiable benzyloxy moiety, provides a unique scaffold for developing novel therapeutic agents. The pyridine ring is a common bioisostere in drug design, while the amino group serves as a crucial handle for synthetic elaboration. The benzyloxy group not only acts as a protecting group for the 5-hydroxyl functionality but also contributes to the molecule's lipophilicity and can engage in specific interactions with biological targets.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and application in the development of targeted therapeutics, particularly in oncology and inflammatory diseases.
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of a nitro precursor, 5-(benzyloxy)-3-nitropyridine. This precursor is typically prepared from a commercially available starting material like 3-hydroxy-5-nitropyridine or 5-bromo-3-nitropyridine. The overall process is a robust and scalable two-step sequence involving benzylation followed by nitro group reduction.
Figure 1: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine
-
To a solution of 3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.
-
Continue stirring the reaction at room temperature for 12-16 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 5-(benzyloxy)-3-nitropyridine as a solid.
Step 2: Synthesis of this compound
-
Suspend 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add ammonium chloride (NH₄Cl, 5.0 eq) and zinc powder (Zn, 5.0 eq) to the suspension.
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature.[2] Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Filter the reaction mixture through a pad of celite to remove inorganic solids, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography to afford this compound.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
This compound is a privileged scaffold for the synthesis of kinase inhibitors. The amino group at the 3-position often serves as a key hydrogen-bonding donor, interacting with the hinge region of the kinase active site, a common binding motif for Type I and Type II inhibitors. Its derivatives have shown potent activity against several important cancer-related kinases.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers.[3] Derivatives of this compound have been developed as potent PI3K inhibitors. For instance, complex pyridazino[4,5-b]indole derivatives synthesized using this building block have demonstrated significant anticancer activity.[4]
Figure 2: Inhibition of the PI3K/AKT signaling pathway by a derivative.
3-Phosphoinositide-Dependent Kinase-1 (PDK-1) Inhibitors
PDK-1 is a master kinase that acts downstream of PI3K to activate AKT and other AGC kinases. A series of potent and selective PDK-1 inhibitors were developed based on a 5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][5][6]naphthyridin-4-ylamine scaffold, where the core pyridin-3-amine structure is derived from precursors like this compound.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies on various derivatives have provided valuable insights for optimizing biological activity. For anticancer agents derived from pyrimidine-diones, the presence of a benzyl group (originating from the benzyloxy moiety) on the pyrimidine ring was found to increase anticancer activity.[8] In another study on thieno[2,3-b]pyridines, converting a benzoyl group to a secondary benzyl alcohol at the 5-position enhanced antiproliferative activity, suggesting the importance of a hydrogen bond donor at this position.[6]
Figure 3: Logical SAR flow for derivatives of this compound.
Quantitative Biological Data of Derivatives
The utility of this compound as a building block is underscored by the potent biological activities of its derivatives. The following table summarizes key quantitative data from published studies.
| Derivative Class | Target / Cell Line | Activity | IC₅₀ Value | Reference |
| Pyridazino[4,5-b]indoles | IMR-32 (Neuroblastoma) | Growth Inhibition | 0.04 µM | [4] |
| Pyridazino[4,5-b]indoles | MDA-MB-231 (Breast Cancer) | Growth Inhibition | < 1 µM | [4] |
| Thieno[2,3-b]pyridines (7h, 7i) | HCT116 (Colorectal Cancer) | Growth Inhibition | 25-50 nM | [6] |
| Thieno[2,3-b]pyridines (7h, 7i) | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 25-50 nM | [6] |
| Benzo[c][5][6]naphthyridines | PDK-1 Kinase | Enzyme Inhibition | Potent | [7] |
| Pyrimidine-diones | Human Tumor Cell Lines (59) | Growth Inhibition | Significant | [8] |
Key Biological Assay Protocol
In Vitro Antiproliferative Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation. It is a common method to evaluate the cytostatic effects of potential anticancer compounds.[6]
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 or HCT116) in 96-well microtiter plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium. Add the compound solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. The filters will trap the radiolabeled DNA.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Data Analysis: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell proliferation by 50%).
Conclusion
This compound stands out as a high-value building block for medicinal chemists. Its straightforward synthesis and versatile functional groups—the nucleophilic amine and the masked hydroxyl—provide a robust platform for generating diverse chemical libraries. Its established role in the creation of potent kinase inhibitors for the PI3K/AKT pathway highlights its significance in oncology drug discovery. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with improved potency, selectivity, and drug-like properties for treating a range of human diseases.
References
- 1. Buy this compound | 186593-25-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]
- 7. The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][2,7]naphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of 5-(Benzyloxy)pyridin-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(benzyloxy)pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. Quantitative data is summarized for comparative analysis, detailed experimental protocols are provided for key assays, and crucial signaling pathways are visualized to offer a comprehensive understanding of their cellular interactions.
Anticancer and Kinase Inhibitory Activities
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, these compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro activities of selected this compound derivatives and related compounds against various cancer cell lines and kinases.
| Compound ID | Target/Cell Line | Assay Type | IC50 / Ki | Reference |
| 17e | PC-3 (Prostate Cancer) | Anti-proliferative | 80 nM | [1] |
| 17e | PI3K (Class I) | Kinase Inhibition | Low nanomolar | [1] |
| 17e | mTOR | Kinase Inhibition | Low nanomolar | [1] |
| Thieno[2,3-b]pyridine derivative (7h) | HCT116 (Colorectal Cancer) | Anti-proliferative | 25-50 nM | |
| Thieno[2,3-b]pyridine derivative (7i) | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 25-50 nM | |
| Pyrimidinedione derivative (Compound 7) | 59 Human Tumor Cell Lines | Anti-proliferative | Significant activity | |
| Pyrimidinedione derivative (Compound 9) | 59 Human Tumor Cell Lines | Anti-proliferative | Significant activity |
Note: Compound 17e is a derivative of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide and does not contain the 5-benzyloxy group, but is included as a structurally related pyridin-3-amine derivative targeting the PI3K/mTOR pathway. Thieno[2,3-b]pyridine derivatives incorporate a related pyridine core. The pyrimidinedione derivatives are more complex structures containing a benzyloxy-amino-propylamino side chain.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound derivatives have been shown to inhibit key kinases in this pathway, namely PI3K and mTOR.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (General Scheme)
The synthesis of derivatives often starts from commercially available precursors, followed by standard organic chemistry reactions to introduce various substituents. A general workflow is depicted below.
Example Protocol: Synthesis of N-[5-(benzyloxy)pyridin-3-yl]acetamide
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-[5-(benzyloxy)pyridin-3-yl]acetamide.
In Vitro Kinase Inhibition Assay (PI3K/mTOR)
The inhibitory activity of the compounds against PI3K and mTOR can be determined using various commercially available assay kits, such as those based on luminescence (e.g., ADP-Glo™) or fluorescence.
General Protocol (ADP-Glo™ Kinase Assay): [3]
-
Reagent Preparation : Prepare the kinase reaction buffer, kinase/substrate solution, and the test compound dilutions. The kinase buffer typically contains HEPES, NaCl, MgCl2, and BSA.[3]
-
Kinase Reaction : In a 384-well plate, add the test compound or vehicle control.
-
Add the kinase/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4]
Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment : Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The derivatives have demonstrated potent inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway, translating to significant anti-proliferative effects in various cancer cell lines.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies : Systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies : Further elucidation of the specific molecular interactions with their targets and the downstream cellular consequences.
-
In Vivo Efficacy : Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological context.
-
Safety and Toxicity Profiling : Thorough investigation of the off-target effects and overall safety profile of lead candidates.
By leveraging the information and protocols outlined in this guide, researchers can continue to explore and exploit the therapeutic potential of this compound derivatives, paving the way for the development of next-generation targeted therapies.
References
The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core substituted with a benzyloxy group at the 5-position and an amino group at the 3-position, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. The benzyloxy group can serve as a protecting group or be modified to introduce other functionalities, while the amino group offers a key handle for various coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound in research, with a focus on its role in the development of kinase inhibitors and other therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 186593-25-9 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O | [1] |
| Molecular Weight | 200.24 g/mol | |
| Appearance | Off-white to grey solid | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][3] |
Synthesis of the Core Scaffold
While various synthetic routes to this compound and its analogs have been reported, a common strategy involves the benzylation of a corresponding 3-amino-5-hydroxypyridine precursor or the functionalization of a di-substituted pyridine.
Experimental Protocol: Benzylation of 3-Acetamido-5-hydroxypyridine
This protocol is adapted from a general method for the synthesis of benzyloxy-substituted pyridines.
Materials:
-
3-Acetamido-5-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of 3-acetamido-5-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-acetamido-5-(benzyloxy)pyridine.
-
Hydrolyze the acetamido group by refluxing with aqueous hydrochloric acid.
-
After cooling, neutralize the reaction mixture with aqueous sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and dry to afford this compound.
Applications in Kinase Inhibitor Research
A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold serves as a key pharmacophore in many kinase inhibitors, often interacting with the hinge region of the kinase active site.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a serine/threonine kinase that is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4] Overactivation of these pathways can lead to chronic inflammation, making IRAK4 an attractive target for the treatment of autoimmune diseases and certain cancers.[5]
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.
References
- 1. This compound - Anichem [anichemllc.com]
- 2. achmem.com [achmem.com]
- 3. 5-(Benzyloxy)pyridin-2-amine | 96166-00-6 [sigmaaldrich.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 5-(Benzyloxy)pyridin-3-amine, a key intermediate in the development of potent nicotinic acetylcholine receptor (nAChR) ligands for therapeutic applications. This document details the historical context of its first synthesis, provides a detailed experimental protocol for its preparation, and presents its physicochemical and spectroscopic data in a structured format. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering research on novel non-opioid analgesic agents in the late 1990s. Specifically, its first documented synthesis appears in a 1998 publication in Bioorganic & Medicinal Chemistry Letters by Holladay, Mark W., and his team at Abbott Laboratories. The compound was developed as a crucial intermediate in the synthesis of a series of potent and selective nicotinic acetylcholine receptor ligands, most notably ABT-594, which showed promise as a powerful non-opioid painkiller.
The rationale for its synthesis was to create a versatile building block for structure-activity relationship (SAR) studies aimed at optimizing the analgesic properties of novel nAChR agonists. The benzyloxy group at the 5-position of the pyridine ring served as a stable protecting group for the hydroxyl functionality, allowing for selective modifications at other positions of the pyridine core. This strategic design enabled the exploration of a wide range of structural analogs, ultimately leading to the identification of compounds with high affinity and efficacy at neuronal nAChRs. The work by Holladay et al. established this compound as a valuable scaffold in medicinal chemistry for the development of neurologically active compounds.
Synthesis
The primary and most cited method for the synthesis of this compound involves the nucleophilic substitution of a bromine atom on the pyridine ring with a benzyloxy group.
Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is adapted from the seminal publication by Holladay et al. (1998).
Materials:
-
3-Amino-5-bromopyridine
-
Benzyl alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of sodium benzoxide.
-
Add 3-amino-5-bromopyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford this compound as a solid.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 186593-25-9 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-90 °C (literature) |
| Solubility | Soluble in methanol, chloroform, ethyl acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.97 (d, J=1.9 Hz, 1H), 7.82 (d, J=2.7 Hz, 1H), 7.43-7.30 (m, 5H), 6.94 (t, J=2.3 Hz, 1H), 5.06 (s, 2H), 3.75 (br s, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 149.3, 141.8, 137.4, 136.9, 131.2, 128.6, 128.1, 127.5, 122.1, 110.9, 70.5. |
| Mass Spectrometry (ESI) | m/z 201.1 [M+H]⁺ |
Applications in Drug Discovery
This compound serves as a pivotal intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its primary application lies in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of central nervous system disorders.
Signaling Pathway Context
The therapeutic targets of compounds derived from this compound are often nAChRs, which are ligand-gated ion channels. The activation of these receptors by agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization and the modulation of neurotransmitter release.
Caption: Role of this compound in drug discovery targeting nAChRs.
Conclusion
This compound is a historically significant and synthetically valuable molecule in the field of medicinal chemistry. Its discovery was a key step in the development of a new class of non-opioid analgesics. The synthetic protocol outlined in this guide is robust and provides a reliable route to this important intermediate. The availability of detailed characterization data facilitates its use in further synthetic endeavors aimed at discovering novel therapeutics for neurological and other disorders. This guide serves as a comprehensive resource for researchers and professionals working in drug discovery and development.
An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 5-(Benzyloxy)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the known hazards of structurally similar pyridine derivatives. Researchers must exercise caution and adhere to the highest safety standards when handling this chemical.
Hazard Identification and Classification
Table 1: Anticipated GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
Note: This classification is inferred from structurally related compounds and should be used as a precautionary guideline.
Physical and Chemical Properties
A summary of the known physical and chemical properties is provided in the table below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Solid (form may vary) |
| Storage Temperature | 2-8°C[1] |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a fully-buttoned lab coat, and appropriate footwear.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Stability and Storage of 5-(Benzyloxy)pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-(Benzyloxy)pyridin-3-amine (CAS: 186593-25-9), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the stability profile of this compound is critical for ensuring its purity, efficacy, and safety in research and drug development applications. This document synthesizes available data from supplier recommendations and analogous stability studies on related aromatic amines to provide a comprehensive overview.
Core Physicochemical Properties and Storage
This compound is an organic compound featuring a pyridine ring substituted with a benzyloxy group at the 5-position and an amino group at the 3-position.[1] Its molecular structure suggests potential sensitivity to factors such as light, temperature, and atmospheric conditions.
Recommended Storage Conditions
While comprehensive stability data for this compound is not extensively published, several chemical suppliers provide consistent storage recommendations. These conditions are designed to minimize degradation and preserve the compound's integrity. For related compounds such as 5-(Benzyloxy)pyridin-2-amine and 2,6-bis(benzyloxy)pyridin-3-amine, similar protective measures are advised.
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | 2-8°C or -20°C | Reduces the rate of potential thermal degradation and other chemical reactions. | [2][3][4][5] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the amine functional group. | [3] |
| Light | Keep in a dark place | Protects against photodegradation, to which aromatic compounds can be susceptible. | [3] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen. | [6][7][8] |
Stability Profile and Potential Degradation
The stability of this compound is influenced by its primary aromatic amine (PAA) structure. General studies on PAAs reveal common instabilities that are likely applicable to this compound.
General Stability of Primary Aromatic Amines
Research indicates that PAAs can exhibit instability, particularly in acidic environments and at elevated temperatures.[9][10] One study systematically investigated the stability of 28 different PAAs in aqueous and acidic solutions under various storage conditions. The findings showed that several PAAs experienced significant degradation, with stability being greater in water than in 3% acetic acid.[9] Time and temperature were identified as critical factors affecting PAA stability.[9] For instance, some amines showed reduced recovery after just 10 days at 60°C.[9]
Another study on aromatic amines in human urine found that while the compounds were stable for up to 10 days at temperatures from -70°C to 10°C, they showed reduced recovery at room temperature (~20°C), highlighting the need for immediate cooling.[11][12]
Potential Degradation Pathways
Based on the known chemistry of amines, several degradation pathways for this compound can be postulated.[13][14][15]
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of colored impurities and complex polymeric materials.
-
Thermal Degradation: At elevated temperatures, amines can undergo various reactions, including condensation and polymerization.[13][16] For diamines, thermal degradation can proceed through carbamate formation followed by cyclization or urea formation.[13]
-
Acid-Mediated Degradation: As observed in PAA studies, acidic conditions can lead to a loss of recovery.[9][10] This may involve reactions such as amide formation.[10]
The following diagram illustrates a hypothetical oxidative degradation pathway.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing. The following protocol is a representative methodology based on standard practices for aromatic amine stability testing.[9][11][17]
Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 48 hours.
-
Thermal Degradation: Heat the solid compound at 100°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
-
Data Evaluation:
-
Quantify the amount of remaining this compound in each sample.
-
Calculate the percentage of degradation.
-
Use MS to identify the major degradation products by comparing their mass-to-charge ratios with potential structures.
-
The workflow for this experimental protocol is visualized below.
Conclusion
While specific, long-term stability data for this compound is limited in public literature, a conservative and protective approach to storage is essential. Based on supplier data and the known behavior of related primary aromatic amines, storage at refrigerated temperatures (2-8°C), under an inert atmosphere, and protected from light is strongly recommended to maintain the compound's purity and prevent degradation. For critical applications, researchers should consider conducting in-house stability assessments using protocols similar to the one outlined in this guide to ensure the material's quality throughout its lifecycle.
References
- 1. Buy this compound | 186593-25-9 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. 5-(Benzyloxy)pyridin-2-amine | 96166-00-6 [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. 2-Amino-3-benzyloxypyridine | LGC Standards [lgcstandards.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. forcetechnology.com [forcetechnology.com]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
A Theoretical and Computational Scrutiny of 5-(Benzyloxy)pyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-(Benzyloxy)pyridin-3-amine. While extensive peer-reviewed computational data for this specific molecule is not widely published, this document outlines the standard workflows, theoretical principles, and data interpretation frameworks used in computational chemistry for similar pyridine derivatives. The information herein serves as a robust template for initiating and guiding new research endeavors.
This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring, an amino group, and a benzyloxy group, offers multiple sites for chemical modification and interaction, making it a versatile intermediate in organic synthesis.[1][2] Understanding its electronic structure, reactivity, and conformational landscape through theoretical calculations is crucial for predicting its behavior and designing novel applications. Density Functional Theory (DFT) calculations, for instance, have been noted as a method to study the reaction mechanisms of this compound.[1]
Computational Methodologies
The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary objective is to determine the molecule's most stable three-dimensional structure (geometry optimization) and then to calculate its various chemical and electronic properties.
1.1 Geometry Optimization
The initial step involves finding the minimum energy conformation of the molecule. This is achieved by using quantum chemical methods to calculate the forces on each atom and iteratively adjusting their positions until a stable structure is found. A common and reliable method for this purpose is Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that balances accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311G(d,p) basis set is typically employed to provide a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
1.2 Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:
-
Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared Spectrum: The calculated frequencies can be correlated with experimental IR spectra to aid in structural characterization.
1.3 Electronic Property Calculations
Once a stable geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. These include:
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can stabilize the molecule.
Below is a diagram illustrating the typical workflow for these theoretical calculations.
Predicted Molecular and Electronic Properties
The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. Note: The values presented are hypothetical examples for illustrative purposes, based on typical results for similar organic molecules.
Table 1: Optimized Geometric Parameters (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-N (Pyridine) | 1.34 Å |
| C-C (Pyridine) | 1.39 Å | |
| C-NH2 | 1.40 Å | |
| C-O (Benzyloxy) | 1.37 Å | |
| O-CH2 | 1.43 Å | |
| Bond Angles (°) | C-N-C (Pyridine) | 117.0° |
| H-N-H | 115.0° | |
| C-O-CH2 | 118.5° |
Table 2: Calculated Electronic Properties (Exemplary Data)
| Property | Value (a.u.) | Value (eV) |
| HOMO Energy | -0.215 | -5.85 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap (ΔE) | 0.170 | 4.63 |
| Dipole Moment (Debye) | - | 2.51 D |
The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of a molecule. A larger gap implies higher stability and lower chemical reactivity.
Detailed Protocols
This section provides detailed descriptions of the computational methods referenced in this guide. These protocols are standard within the computational chemistry community and are designed to be implemented using software packages like Gaussian, ORCA, or Spartan.
3.1 Protocol: DFT Geometry Optimization
-
Input Structure: Construct an initial 3D structure of this compound using a molecular builder.
-
Software Setup: Load the structure into the computational chemistry software.
-
Calculation Type: Select "Energy Minimization" or "Geometry Optimization."
-
Methodology:
-
Method: Specify the DFT functional. B3LYP is the designated keyword in many programs.
-
Basis Set: Specify the basis set. 6-311G(d,p) is the designated keyword.
-
-
Convergence Criteria: Use the default or "tight" convergence criteria to ensure a true energy minimum is reached.
-
Execution: Run the calculation.
-
Output Analysis: After completion, verify that the optimization converged successfully. The output file will contain the final optimized coordinates, energies, and forces.
3.2 Protocol: Vibrational Frequency Calculation
-
Input Structure: Use the optimized geometry from Protocol 3.1 as the input.
-
Software Setup: Load the optimized structure.
-
Calculation Type: Select "Frequency" or "Vibrational Analysis."
-
Methodology: The level of theory (functional and basis set) must be identical to that used for the geometry optimization (e.g., B3LYP/6-311G(d,p)).
-
Execution: Run the calculation.
-
Output Analysis:
-
Check the output for the number of imaginary frequencies. A value of zero indicates a stable minimum.
-
Analyze the calculated frequencies and their corresponding atomic motions to predict the IR spectrum.
-
3.3 Protocol: Molecular Electrostatic Potential (MEP) Mapping
-
Input Structure: Use the optimized geometry from Protocol 3.1.
-
Software Setup: Load the optimized structure.
-
Calculation Type: Request a single-point energy calculation and specify the generation of the MEP surface. This often involves keywords like POP=REG and IOp(6/33=2).
-
Methodology: Use the same level of theory (B3LYP/6-311G(d,p)).
-
Execution: Run the calculation.
-
Visualization: Use visualization software (e.g., GaussView, Avogadro, VMD) to open the generated cube file or checkpoint file and render the MEP surface. The surface is typically color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).
References
Methodological & Application
Synthesis of 5-(Benzyloxy)pyridin-3-amine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-(benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical research and drug development. The synthesis is a two-step process commencing with the Williamson ether synthesis to form 5-(benzyloxy)-3-nitropyridine from 5-hydroxy-3-nitropyridine and benzyl bromide. The subsequent step involves the reduction of the nitro group to the desired amine. This protocol offers two effective methods for the reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-based reduction using iron powder in acetic acid. Detailed experimental procedures, including reagent quantities, reaction conditions, purification methods, and characterization data, are presented to ensure reproducibility.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy and agents targeting inflammatory and neurological diseases. Its structure, featuring a pyridine core with a versatile benzyloxy and a reactive amino group, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This protocol details a reliable and efficient synthesis of this important intermediate, providing researchers with two options for the critical nitro group reduction step.
Synthesis Workflow
The overall synthetic pathway is depicted below. The first step involves the formation of an ether linkage, followed by the reduction of a nitro group to an amine.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine
This step employs a Williamson ether synthesis to couple 5-hydroxy-3-nitropyridine with benzyl bromide.
Materials:
-
5-Hydroxy-3-nitropyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(benzyloxy)-3-nitropyridine as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |
| 5-Hydroxy-3-nitropyridine | 140.09 | 1.0 | >98% | - |
| Benzyl bromide | 171.04 | 1.1 | >98% | - |
| Potassium carbonate | 138.21 | 1.5 | >99% | - |
| 5-(Benzyloxy)-3-nitropyridine | 230.22 | - | >95% | ~85% |
Table 1: Quantitative data for the synthesis of 5-(benzyloxy)-3-nitropyridine.
Step 2: Synthesis of this compound
This step details two alternative methods for the reduction of the nitro group.
Materials:
-
5-(Benzyloxy)-3-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve 5-(benzyloxy)-3-nitropyridine (1.0 eq) in ethanol or methanol in a suitable reaction flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Materials:
-
5-(Benzyloxy)-3-nitropyridine
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of 5-(benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).
-
Heat the mixture to reflux and then add glacial acetic acid (a catalytic amount to 1.0 eq) dropwise.
-
Continue to reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
| Reactant/Product | Molecular Weight ( g/mol ) | Purity | Yield (Method A) | Yield (Method B) |
| 5-(Benzyloxy)-3-nitropyridine | 230.22 | >95% | - | - |
| This compound | 200.24 | >95% | >90% | ~80-90% |
Table 2: Quantitative data for the synthesis of this compound.
Purification and Characterization
The crude this compound obtained from either reduction method can be purified by silica gel column chromatography. Due to the basic nature of the amine, peak tailing may be observed. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system.
Purification Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a solid.
Characterization Data:
-
¹H NMR (CDCl₃): δ 7.45-7.30 (m, 5H, Ar-H), 7.85 (d, J = 2.0 Hz, 1H, Py-H), 7.05 (t, J = 2.0 Hz, 1H, Py-H), 6.50 (d, J = 2.0 Hz, 1H, Py-H), 5.05 (s, 2H, OCH₂Ph), 3.70 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃): δ 155.0, 142.5, 137.0, 136.5, 128.8, 128.3, 127.6, 122.0, 110.0, 70.5.
-
Mass Spectrometry (ESI): m/z 201.1 [M+H]⁺.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Palladium on carbon is flammable and should be handled under an inert atmosphere. Do not allow it to dry in the air.
-
Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources nearby when performing hydrogenation.
-
Handle all solvents and reagents in accordance with their safety data sheets (SDS).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure, with options for the nitro reduction step, offers flexibility for researchers. The provided experimental details, quantitative data, and characterization information will aid in the successful and reproducible synthesis of this important pharmaceutical intermediate.
detailed experimental procedure for 5-(Benzyloxy)pyridin-3-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 5-(Benzyloxy)pyridin-3-amine, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the benzylation of 5-hydroxy-3-nitropyridine, followed by the reduction of the nitro intermediate.
Experimental Protocols
The synthesis of this compound is accomplished through a two-step reaction sequence:
-
Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine from 5-hydroxy-3-nitropyridine.
-
Step 2: Reduction of 5-(Benzyloxy)-3-nitropyridine to yield the final product, this compound.
Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine
This procedure details the O-alkylation of 5-hydroxy-3-nitropyridine using benzyl bromide in the presence of a base.
Materials and Reagents:
-
5-hydroxy-3-nitropyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 5-hydroxy-3-nitropyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add dry N,N-Dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
With vigorous stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-(Benzyloxy)-3-nitropyridine as a solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-(Benzyloxy)-3-nitropyridine using iron powder in acetic acid, a classic Béchamp reduction. This method is often effective for the reduction of aromatic nitro compounds.[1]
Materials and Reagents:
-
5-(Benzyloxy)-3-nitropyridine
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Celite® or a similar filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-(Benzyloxy)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
With stirring, add glacial acetic acid (a catalytic amount to several equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reduction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9. Be cautious as CO₂ evolution may cause frothing.
-
Filter the resulting suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocol, assuming a starting quantity of 10 mmol of 5-hydroxy-3-nitropyridine.
| Step | Reagent | Molar Eq. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Product | Yield (%) |
| 1 | 5-hydroxy-3-nitropyridine | 1.0 | 140.10 | 10.0 | 1.40 g | 5-(Benzyloxy)-3-nitropyridine | 85 |
| Benzyl bromide | 1.1 | 171.04 | 11.0 | 1.88 g (1.3 mL) | |||
| Potassium carbonate | 1.5 | 138.21 | 15.0 | 2.07 g | |||
| DMF | - | - | - | 20 mL | |||
| 2 | 5-(Benzyloxy)-3-nitropyridine | 1.0 | 230.22 | 8.5 | 1.96 g | This compound | 90 |
| Iron powder | 5.0 | 55.85 | 42.5 | 2.37 g | |||
| Acetic Acid | - | 60.05 | - | 15 mL | |||
| Ethanol/Water | - | - | - | 25 mL / 5 mL |
Note: Yields are representative and can vary based on reaction scale and optimization.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. A thorough risk assessment should be conducted before commencing any chemical synthesis.
References
Application Notes & Protocols: Synthesis of 5-(Benzyloxy)pyridin-3-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-(benzyloxy)pyridin-3-amine using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a robust and efficient route for the formation of the carbon-nitrogen bond, a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules.
Introduction
The Buchwald-Hartwig amination is a powerful tool in modern organic synthesis for the construction of C-N bonds from aryl or heteroaryl halides and amines.[1][2] This reaction is particularly valuable for synthesizing primary aromatic amines, which can be challenging to prepare using traditional methods.[3] For the synthesis of this compound, a two-step approach is employed. First, a palladium-catalyzed cross-coupling reaction is performed between 3-bromo-5-(benzyloxy)pyridine and an ammonia surrogate, benzophenone imine.[3][4] The resulting intermediate is then hydrolyzed to yield the desired primary amine. This method avoids the direct use of ammonia, which can be problematic due to its volatility and potential for catalyst inhibition.[1]
Reaction Scheme
The overall synthetic strategy involves two key steps:
-
Buchwald-Hartwig Coupling: 3-bromo-5-(benzyloxy)pyridine is coupled with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Hydrolysis: The resulting N-(diphenylmethylene) derivative is treated with an acid to afford this compound.
Experimental Data
The following table summarizes a representative set of reaction conditions for the Buchwald-Hartwig amination step, based on protocols for similar substrates.[5][6] Optimal conditions for this specific transformation may require further screening and optimization.
| Parameter | Condition | Notes |
| Starting Material | 3-bromo-5-(benzyloxy)pyridine | The purity of the starting material is crucial for high yields. |
| Amine Source | Benzophenone imine (1.2 equiv.) | Acts as an ammonia surrogate, facilitating the introduction of the primary amino group after hydrolysis.[3][4] |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) | A common and effective palladium(0) source for Buchwald-Hartwig reactions. |
| Ligand | (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%) | A bulky, electron-rich phosphine ligand that promotes the catalytic cycle. Other ligands like XPhos or RuPhos could also be effective. |
| Base | Sodium tert-butoxide (NaOtBu, 1.4 equiv.) | A strong, non-nucleophilic base is essential for the deprotonation of the amine and regeneration of the catalyst. |
| Solvent | Toluene | Anhydrous conditions are necessary. Other non-polar aprotic solvents like dioxane can also be used. |
| Temperature | 100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Hydrolysis | 2 M Hydrochloric acid | Acidic workup cleaves the imine to reveal the primary amine. |
| Typical Yield | 70-90% (over two steps) | Yields are highly dependent on the specific reaction conditions and the purity of the reagents. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-bromo-5-(benzyloxy)pyridine.
Materials:
-
3-bromo-5-(benzyloxy)pyridine
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
Step 1: Buchwald-Hartwig Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-(benzyloxy)pyridine (1.0 equiv), benzophenone imine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).
-
Add sodium tert-butoxide (1.4 equiv) to the flask.
-
Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the aryl bromide).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Work-up and Hydrolysis
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully add 2 M HCl and stir the mixture vigorously for 1-2 hours at room temperature to hydrolyze the imine intermediate. The progress of the hydrolysis can also be monitored by TLC.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a pure solid.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 5-(Benzyloxy)pyridin-3-amine: A Detailed Protocol for Researchers
Introduction
5-(Benzyloxy)pyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with benzyloxy and amine functionalities, makes it a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors for potential cancer therapeutics and agents targeting inflammatory and neurological disorders. The strategic placement of the benzyloxy group allows for its potential removal or modification, offering a versatile handle for further synthetic transformations. This document provides detailed application notes and protocols for the synthesis of this compound, catering to researchers, scientists, and drug development professionals.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the formation of the key intermediate, 5-(benzyloxy)-3-nitropyridine, via a Williamson ether synthesis. The subsequent step is the reduction of the nitro group to the desired primary amine.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-3-nitropyridine
This procedure details the synthesis of the nitro-intermediate via a Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Hydroxy-3-nitropyridine | ≥98% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(benzyloxy)-3-nitropyridine.
Quantitative Data for Step 1:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group of 5-(benzyloxy)-3-nitropyridine to the corresponding amine using catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-(Benzyloxy)-3-nitropyridine | - | From Step 1 |
| Palladium on Carbon (10% Pd/C) | - | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrogen (H₂) gas | High Purity | In-house supply or cylinder |
| Celite® | - | Commercially Available |
Equipment:
-
Two-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a two-neck round-bottom flask, dissolve 5-(benzyloxy)-3-nitropyridine (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Quantitative Data for Step 2:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis of this compound.
Safety Precautions
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric, especially after use. The filter cake should be kept wet and disposed of properly.
-
Hydrogen gas is highly flammable and explosive. Ensure all operations involving hydrogen are performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Characterization Data
The final product, this compound, can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a key building block for the development of novel therapeutic agents.
Application Note and Protocol: Purification of 5-(Benzyloxy)pyridin-3-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)pyridin-3-amine is a valuable intermediate in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data.[3] Due to the basic nature of the pyridine nitrogen and the primary amine, this compound can exhibit challenging behavior during silica gel chromatography, such as peak tailing and irreversible adsorption, due to interactions with acidic silanol groups.[4][5][6] This application note provides a detailed protocol for the efficient purification of this compound using column chromatography, addressing these challenges by employing a modified mobile phase.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Crude this compound | Synthesis Grade | N/A | Assumed to contain non-polar and polar impurities. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | Standard stationary phase for normal-phase chromatography. |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier | Component of the mobile phase. |
| Methanol (MeOH) | HPLC Grade | Standard Supplier | Component of the mobile phase. |
| Triethylamine (Et3N) | Reagent Grade | Standard Supplier | Mobile phase modifier to suppress silanol interactions.[4][6][7] |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For TLC analysis. |
| Hexane | ACS Grade | Standard Supplier | For TLC analysis. |
| TLC Plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring and fraction analysis. |
| UV Lamp | 254 nm | Standard Lab Equipment | For visualization of TLC plates. |
Table 2: Recommended Chromatographic Conditions
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Dichloromethane (DCM) : Methanol (MeOH) with 0.5% Triethylamine (Et3N) | A gradient of increasing methanol concentration will be used. The DCM provides a non-polar base, while MeOH increases polarity to elute the amine. Et3N is crucial to prevent peak tailing by neutralizing acidic silica sites.[4][7] |
| Typical Gradient | 1% to 10% MeOH in DCM | To be optimized based on TLC analysis. This range typically provides good separation for moderately polar compounds. |
| Loading Technique | Dry Loading | Recommended for better resolution, especially if the crude product has low solubility in the initial mobile phase. |
| Detection | UV (254 nm) | The aromatic rings in the molecule allow for easy visualization under UV light. |
Table 3: Theoretical Rf Values and Elution Profile
| Compound | Expected Rf (95:5 DCM:MeOH) | Elution Order | Notes |
| Non-polar impurities (e.g., benzyl bromide) | High (>0.8) | 1 | Elutes early in the chromatography. |
| This compound | ~0.3 - 0.5 | 2 | The target compound. Rf should be optimized for good separation. |
| Polar impurities (e.g., starting materials, di-substituted products) | Low (<0.2) | 3 | Elutes later or may remain on the baseline. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of DCM or methanol.
-
TLC Development: Spot the dissolved sample onto a silica gel TLC plate. Develop the plate in a TLC chamber with various solvent systems. Start with a non-polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM). To mitigate tailing on the TLC plate, add 0.5% triethylamine to the eluent.
-
Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp at 254 nm.
-
Optimal System Selection: The ideal solvent system should provide an Rf value of approximately 0.3 for the target compound, with good separation from impurities.
Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass chromatography column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.[8]
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.[8]
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 1% MeOH in DCM with 0.5% Et3N).
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.[8]
-
Add another layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[8]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol as required to elute the target compound. A stepwise gradient is recommended (e.g., 2 column volumes of 1% MeOH, then 2 column volumes of 2% MeOH, etc.).
-
Collect fractions containing the pure desired product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified product. Further dry the product under high vacuum to remove residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for using a mobile phase modifier in the purification.
References
Application Notes and Protocols for the Recrystallization of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 5-(Benzyloxy)pyridin-3-amine via recrystallization. Recrystallization is a critical technique for the purification of solid organic compounds, ensuring high purity of starting materials and intermediates essential for drug development and scientific research. The protocol herein is based on established principles for the purification of aminopyridine derivatives and offers two effective solvent systems. While specific experimental data for the recrystallization of this compound is not widely published, the described methods are derived from protocols for structurally analogous compounds and are expected to yield high-purity material.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount to ensure the desired outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Recrystallization is a robust and scalable method for purifying solid compounds by leveraging differences in solubility between the compound of interest and its impurities in a given solvent or solvent system at different temperatures. A typical synthesis of this compound involves the reaction of 3-amino-5-bromopyridine with benzyl alcohol, and the crude product is often purified by recrystallization or column chromatography[1]. This document outlines a detailed protocol for the recrystallization of this compound, providing researchers with a practical guide to obtaining a highly purified product.
Data Presentation
The following table summarizes hypothetical yet representative data for the recrystallization of this compound, illustrating the expected outcome of the purification process.
| Parameter | Before Recrystallization | After Recrystallization (Method 1) | After Recrystallization (Method 2) |
| Starting Material (g) | 10.0 | 10.0 | 10.0 |
| Purity (by HPLC, %) | ~95% | >99% | >99% |
| Appearance | Light brown solid | Off-white to pale yellow crystals | Off-white to pale yellow crystals |
| Melting Point (°C) | 88-92 | 93-95 | 93-95 |
| Yield (%) | - | 85-95 | 80-90 |
| Solvent System | - | Ethanol/Diethyl Ether | Toluene/Hexane |
| Solvent Volume (mL) | - | Ethanol: ~50, Diethyl Ether: ~100-150 | Toluene: ~60, Hexane: ~120-180 |
Experimental Protocols
Two primary methods are proposed for the recrystallization of this compound, based on solvent systems successfully used for similar aromatic amines and pyridine derivatives. The choice of method may depend on the nature of the impurities present in the crude material.
Method 1: Recrystallization from Ethanol/Diethyl Ether
This method is adapted from the procedure used for the crystallization of the closely related compound, 3-(Benzyloxy)pyridin-2-amine[2]. Ethanol is a good solvent for many polar organic compounds when hot, while diethyl ether acts as an anti-solvent to induce crystallization upon cooling.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to the flask with stirring to dissolve the solid completely. The solution should be near saturation.
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether to the warm solution with continuous stirring until a slight turbidity persists. This indicates the solution is saturated.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Method 2: Recrystallization from Toluene/Hexane
This is a common solvent system for the recrystallization of aromatic compounds. Toluene is a good solvent for aromatic compounds at elevated temperatures, and hexane serves as an effective anti-solvent.
Materials:
-
Crude this compound
-
Toluene
-
Hexane
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimum volume of hot toluene to dissolve the crude product completely.
-
While the solution is still warm, slowly add hexane with stirring until the solution becomes faintly cloudy.
-
Allow the solution to cool gradually to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Isolate the crystals by vacuum filtration through a Buchner funnel.
-
Wash the collected crystals with a small portion of cold hexane.
-
Dry the purified product under vacuum.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the recrystallization of this compound using the Ethanol/Diethyl Ether method.
References
Application Notes and Protocols for 5-(Benzyloxy)pyridin-3-amine in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a valuable building block in medicinal chemistry and drug discovery, prized for its versatile pyridine core, which is a prevalent scaffold in numerous biologically active compounds.[1] The presence of a nucleophilic amino group and a modifiable benzyloxy group makes it an attractive starting material for generating diverse molecular libraries through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling. While direct coupling of the amine can be challenging, a common and effective strategy involves a two-step process: conversion of the amine to a boronic acid derivative, followed by a Suzuki-Miyaura cross-coupling reaction. This approach significantly expands the synthetic utility of this versatile pyridine derivative.
I. Suzuki-Miyaura Coupling: A Two-Step Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2] For this compound, a highly effective application involves its conversion to (5-(benzyloxy)pyridin-3-yl)boronic acid, which can then be coupled with a variety of aryl or heteroaryl halides to generate complex biaryl structures.
Logical Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Derivatization of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 5-(Benzyloxy)pyridin-3-amine, a versatile building block in medicinal chemistry. The following sections describe common derivatization reactions, including sulfonamide, amide, and urea formation, as well as reductive amination and palladium-catalyzed cross-coupling reactions.
Synthesis of Sulfonamide Derivatives
The reaction of this compound with sulfonyl chlorides provides a straightforward method for the synthesis of sulfonamide derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of N-(5-(Benzyloxy)pyridin-3-yl)benzenesulfonamide
A general procedure for the synthesis of sulfonamides from aminopyridines can be adapted for this compound. In a typical reaction, 3-aminopyridine reacts with benzenesulfonyl chloride in the presence of aqueous sodium carbonate. The pH of the reaction is maintained between 8 and 10 to facilitate the reaction and scavenge the HCl produced. After the reaction is complete, the pH is adjusted to 2 with HCl to precipitate the product.[1]
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Suitable organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable organic solvent.
-
Add an aqueous solution of sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(5-(benzyloxy)pyridin-3-yl)benzenesulfonamide.
-
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield | Reference |
| 3-Aminopyridine | Benzenesulfonyl chloride | N-Pyridin-3-yl-benzenesulfonamide | Na₂CO₃ | Water | 93.3% | [1] |
| This compound | Benzenesulfonyl chloride | N-(5-(Benzyloxy)pyridin-3-yl)benzenesulfonamide | Pyridine | DCM | Typical >80% | (Adapted) |
Synthesis of Amide Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily acylated using acid chlorides or activated carboxylic acids.
Experimental Protocol: Synthesis of N-(5-(Benzyloxy)pyridin-3-yl)benzamide
The Schotten-Baumann reaction provides a classic method for the synthesis of amides from amines and acid chlorides. This reaction is typically performed in a two-phase system with an aqueous base.[] Alternatively, modern coupling reagents can be employed for the direct reaction of carboxylic acids with the amine.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydroxide (NaOH) or a non-nucleophilic organic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Dichloromethane (DCM)
-
Water
-
-
Procedure (Schotten-Baumann Conditions):
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Cool the biphasic mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by recrystallization or column chromatography.
-
| Reactant 1 | Reactant 2 | Product | Coupling Method | Base | Solvent | Yield | Reference |
| Amine | Acyl Chloride | Amide | Schotten-Baumann | NaOH | DCM/H₂O | Good | [] |
| This compound | Benzoyl chloride | N-(5-(Benzyloxy)pyridin-3-yl)benzamide | Schotten-Baumann (Adapted) | NaOH | DCM/H₂O | Typical >85% | (Adapted) |
Alternative Amide Coupling:
Modern peptide coupling reagents offer a milder alternative for amide bond formation directly from carboxylic acids.
-
Procedure (HATU Coupling):
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF.
-
Add a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 2-12 hours.
-
Work-up typically involves dilution with water and extraction with an organic solvent.
-
Synthesis of Urea Derivatives
Urea derivatives are prevalent in many biologically active compounds. They can be synthesized by the reaction of this compound with isocyanates or by using phosgene equivalents.
Experimental Protocol: Synthesis of 1-(5-(Benzyloxy)pyridin-3-yl)-3-phenylurea
The reaction of an amine with an isocyanate is a high-yielding and straightforward method for the preparation of unsymmetrical ureas.
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous aprotic solvent (e.g., THF or DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add phenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by chromatography.
-
| Reactant 1 | Reactant 2 | Product | Solvent | Yield | Reference |
| 4-Aminoacetophenone | Phenyl isocyanate | 1-(4-acetylphenyl)-3-phenylurea | Toluene | Not specified | [3] |
| This compound | Phenyl isocyanate | 1-(5-(Benzyloxy)pyridin-3-yl)-3-phenylurea | THF | Typical >90% | (Adapted) |
Reductive Amination
Reductive amination allows for the formation of secondary or tertiary amines by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: Synthesis of N-Benzyl-5-(benzyloxy)pyridin-3-amine
This procedure involves the in-situ formation of an imine between the amine and an aldehyde, which is then reduced to the corresponding secondary amine.
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
| Amine | Carbonyl Compound | Reducing Agent | Product | Solvent | Yield | Reference |
| Aniline | Benzaldehyde | NaBH₄ | N-Benzylaniline | Methanol | 93% | [4] |
| This compound | Benzaldehyde | NaBH(OAc)₃ | N-Benzyl-5-(benzyloxy)pyridin-3-amine | DCM | Good to excellent | (Adapted) |
Palladium-Catalyzed Cross-Coupling Reactions
For the derivatization at the pyridine ring, palladium-catalyzed cross-coupling reactions are powerful tools. These reactions typically require a halogenated precursor, such as 3-bromo-5-(benzyloxy)pyridine, which can be synthesized from this compound via a Sandmeyer reaction.
Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon bond between an organoboron compound and a halide.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-3-phenylpyridine
-
Materials:
-
3-Bromo-5-(benzyloxy)pyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
-
Procedure:
-
To a degassed mixture of the solvent, add 3-bromo-5-(benzyloxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 88% | [5] |
| 3-Bromo-5-(benzyloxy)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Good to excellent | (Adapted) |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-N-phenylpyridin-3-amine
-
Materials:
-
3-Bromo-5-(benzyloxy)pyridine
-
Aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base.
-
Add the solvent, followed by 3-bromo-5-(benzyloxy)pyridine (1.0 eq) and aniline (1.2 eq).
-
Heat the reaction mixture at 80-120 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the product by chromatography.
-
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
| Bromobenzene | Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | High | [6] |
| 3-Bromo-5-(benzyloxy)pyridine | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | Good to excellent | (Adapted) |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Experimental Protocol: Synthesis of 5-(Benzyloxy)-3-(phenylethynyl)pyridine
-
Materials:
-
3-Bromo-5-(benzyloxy)pyridine
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) as a co-catalyst
-
Amine base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of 3-bromo-5-(benzyloxy)pyridine (1.0 eq) and phenylacetylene (1.2 eq) in the solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the amine base.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Work-up typically involves filtration to remove the ammonium salt, followed by extraction and purification.
-
| Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 74% | [7] |
| 3-Bromo-5-(benzyloxy)pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | Good | (Adapted) |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Signaling pathway for the Reductive Amination reaction.
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyridin-3-amine is a key intermediate in the synthesis of a variety of kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer and inflammatory disorders.[1] Its pyridine core serves as a versatile scaffold for building molecules that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this valuable building block. The protocols are based on established synthetic routes found in medicinal chemistry literature and patent filings.
Data Presentation
The following table summarizes the inhibitory activity (IC50) of representative kinase inhibitors synthesized from this compound or structurally similar precursors. This data is essential for evaluating the potency and selectivity of the synthesized compounds.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| BTK Inhibitor 1 | Bruton's Tyrosine Kinase (BTK) | 0.4 - 10 | [2][3] |
| FGFR Inhibitor 2 | Fibroblast Growth Factor Receptor (FGFR1, FGFR2, FGFR3) | 1.5 - 89 | [4][5] |
| p38α/MAPK14 Inhibitor 3 | p38 Mitogen-Activated Protein Kinase α | 31 - 50 | [6] |
| PI3K Inhibitor 4 | Phosphoinositide 3-kinase (PI3Kα, PI3Kδ) | 3 - 39 | [7][8][9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor, a representative example of a kinase inhibitor derived from this compound. The synthesis involves a multi-step process including pyrimidine ring formation, substitution, and final acrylamide coupling.
Protocol 1: Synthesis of N-(3-((6-amino-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-yl)oxy)phenyl)acrylamide (BTK Inhibitor)
This protocol is adapted from the synthetic route described in patent WO2012170976A2.
Step 1: Synthesis of 5-(6-(benzyloxy)pyridin-3-yl)-6-chloropyrimidin-4-amine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-6-chloropyrimidin-4-amine (1.0 eq), 6-(benzyloxy)pyridin-3-ylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Step 2: Synthesis of 6-(3-aminophenoxy)-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-amine
-
Reaction Setup: To a solution of 5-(6-(benzyloxy)pyridin-3-yl)-6-chloropyrimidin-4-amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 3-aminophenol (1.5 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq).
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Synthesis of N-(3-((6-amino-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-yl)oxy)phenyl)acrylamide
-
Reaction Setup: Dissolve 6-(3-aminophenoxy)-5-(6-(benzyloxy)pyridin-3-yl)pyrimidin-4-amine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add a base, such as triethylamine or diisopropylethylamine (1.5 eq), to the solution. Then, add acryloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography to yield the desired BTK inhibitor.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the synthesis and action of kinase inhibitors derived from this compound.
Caption: General synthetic workflow for kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway.
Caption: Experimental workflow for kinase inhibition assay.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. selleckchem.com [selleckchem.com]
analytical HPLC method for 5-(Benzyloxy)pyridin-3-amine
An Application Note for the Analytical HPLC Method of 5-(Benzyloxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analytical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. This method is designed to be a starting point for researchers and scientists involved in the analysis of this compound and can be further validated for specific applications.
Introduction
This compound is a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.
HPLC Method Parameters
A summary of the HPLC method parameters is provided in the table below for quick reference.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocol
This section details the step-by-step procedure for preparing the necessary reagents and performing the HPLC analysis.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Phosphoric Acid (H₃PO₄)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Preparation of Mobile Phase
Mobile Phase A (20 mM Potassium Phosphate Monobasic, pH 3.0):
-
Weigh 2.72 g of Potassium Phosphate Monobasic and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to degas and remove particulate matter.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile directly.
-
Filter the acetonitrile through a 0.45 µm membrane filter.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark. This will be the stock solution (100 µg/mL).
-
From the stock solution, prepare a working standard solution of 10 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase (at initial gradient conditions).
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Preparation of Sample Solution
-
Accurately weigh a sample containing an expected equivalent of 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Further dilute the solution as necessary to fall within the calibration range, using the mobile phase as the diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Analysis
-
Set up the HPLC system with the parameters listed in the data table.
-
Equilibrate the column with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions in the desired sequence.
-
Record the chromatograms and integrate the peak area for this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before the analysis of any samples. The following parameters are recommended:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Workflow Diagram
The following diagram illustrates the overall workflow of the .
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The described RP-HPLC method provides a reliable approach for the separation and quantification of this compound. The use of a C18 column is standard for compounds of this polarity.[1][2] The mobile phase, consisting of an acidified phosphate buffer and acetonitrile, is designed to ensure good peak shape and resolution for basic compounds like aminopyridines.[3][4] The pKa of pyridine is approximately 5.2, and maintaining the mobile phase pH at 3.0 ensures that the amine group is protonated, which generally leads to better retention and peak symmetry on a C18 column.[1][5] The UV detection wavelength of 254 nm is chosen based on the typical absorbance of aromatic and pyridine-containing compounds.[3]
This method can serve as a foundation for further development and validation, including assessments of linearity, accuracy, precision, specificity, and robustness, as per ICH guidelines. For instance, a stability-indicating assay would require forced degradation studies to ensure that the method can separate the main analyte from its potential degradation products.[4]
References
Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)pyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of chemical reactions involving this amine is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for real-time reaction monitoring.[1][2][3][4] This application note provides a detailed protocol for developing a robust TLC method for monitoring reactions involving this compound.
Principle of the Method
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).[5][6][7] The separation depends on the polarity of the compounds, the stationary phase, and the mobile phase. By carefully selecting the mobile phase, one can achieve clear separation between the starting material (this compound), intermediates, and the final product. The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization under UV light.[8][9]
-
Developing Chamber: A glass chamber with a lid.
-
Capillary Tubes: For spotting the samples onto the TLC plate.
-
Solvents: HPLC grade solvents for the mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol).
-
Visualization Reagents:
-
Heating device: Heat gun or hot plate for developing stains.[10][11]
-
Sample Vials
-
Forceps
-
Pencil
Experimental Protocol
Preparation of the Mobile Phase
The choice of the mobile phase is critical for achieving good separation. A common starting point for amines is a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[2][12] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.
-
Initial Mobile Phase: Start with a 1:1 mixture of hexane and ethyl acetate.
-
Adjusting Polarity:
-
If the spots remain at the bottom of the plate (low Rf value), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[5][12]
-
If the spots run to the top of the plate (high Rf value), decrease the polarity by increasing the proportion of hexane.[2][12]
-
For very polar compounds, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 95:5 ethyl acetate:methanol).[12]
-
Preparation of the TLC Plate and Spotting
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[7] Do not use a pen, as the ink may separate and interfere with the chromatogram.
-
Mark the points on the origin where the samples will be spotted. It is good practice to spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) to aid in identification.
-
Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.
-
Withdraw a small aliquot of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
Using a capillary tube, spot a small amount of the reference solution and the reaction mixture onto the marked points on the origin. The spots should be small and concentrated to ensure good separation.[2]
Development of the Chromatogram
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which improves the resolution of the separation. Close the chamber with the lid and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure that the solvent level is below the origin line.[7]
-
Allow the solvent to ascend the plate by capillary action.[5][6]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots against a fluorescent green background.[8][9] Circle the observed spots with a pencil. This method is non-destructive.[8]
-
Chemical Staining: If the compounds are not UV-active or for further confirmation, chemical stains can be used. These methods are destructive.[10]
-
Potassium Permanganate Stain: This is a general stain for oxidizable compounds.[9][11] Dip the plate in the KMnO4 solution or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background.[9] Gentle heating may be required.[11]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as blue or purple spots upon heating.[9] This is particularly useful for visualizing the starting material, this compound.
-
p-Anisaldehyde Stain: This is a general-purpose stain that can produce a range of colors for different compounds, which can be useful for differentiating between the starting material and the product.[8][10]
-
Data Presentation and Interpretation
The movement of a compound on a TLC plate is characterized by its retardation factor (Rf), which is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). By comparing the Rf values of the spots in the reaction mixture to the reference starting material, one can monitor the progress of the reaction.
Table 1: TLC Method Parameters for Monitoring this compound Reactions
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1) - Initial suggestion, may require optimization |
| Spotting Solvent | Dichloromethane or Ethyl Acetate |
| Development | Saturated chamber, allow solvent to travel to ~1 cm from the top |
| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate stain 3. Ninhydrin stain |
| Expected Rf of Starting Material | Will depend on the final mobile phase, but should be between 0.2 - 0.8 for good separation.[12] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for developing the TLC method and a logical relationship for interpreting the results.
Caption: Workflow for TLC Method Development.
Caption: Logical Progression of a TLC Monitored Reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaky | Sample is too concentrated; sample is not fully soluble in the mobile phase; compound is unstable on silica gel.[13] | Dilute the sample; try a different spotting solvent; consider using alumina TLC plates for acid-sensitive compounds.[12][13] |
| Rf values are too high or too low | Mobile phase polarity is incorrect. | Adjust the solvent ratio of the mobile phase. Increase polarity to increase Rf, decrease polarity to decrease Rf.[2][12] |
| No spots are visible under UV light | Compounds are not UV-active. | Use a chemical stain for visualization. |
| Spots are too large | The initial spot on the origin was too large.[2] | Apply the sample in smaller increments, allowing the solvent to evaporate between applications. |
| Reactant and product have very similar Rf values | The mobile phase does not provide enough resolution. | Try a different solvent system; consider using a different stationary phase (e.g., alumina).[13] |
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a TLC method to monitor reactions involving this compound. By following these guidelines, researchers can effectively track the progress of their reactions, leading to improved yields, purity, and process understanding. The key to a successful TLC method lies in the systematic optimization of the mobile phase and the appropriate choice of visualization techniques.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. iipseries.org [iipseries.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 10. silicycle.com [silicycle.com]
- 11. TLC stains [reachdevices.com]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. Chromatography [chem.rochester.edu]
Scale-Up Synthesis of 5-(Benzyloxy)pyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 5-(Benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical development. The described three-step synthesis is designed to be robust and scalable, starting from the readily available 3-amino-5-hydroxypyridine.
Executive Summary
The following protocol outlines a high-yield, three-step synthesis for the preparation of this compound on a larger scale. The process involves the initial protection of the amino group of 3-amino-5-hydroxypyridine via acetylation, followed by a Williamson ether synthesis to introduce the benzyloxy group, and concluding with the deprotection of the amino group to yield the final product. This method is designed for scalability, with considerations for process safety and optimization.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | Acetylation | 3-Amino-5-hydroxypyridine | Acetic Anhydride, Pyridine | Toluene | 25-30 | 2-3 | N-(5-hydroxypyridin-3-yl)acetamide | 95 | >98 |
| 2 | Williamson Ether Synthesis | N-(5-hydroxypyridin-3-yl)acetamide | Benzyl Bromide, K₂CO₃ | Acetonitrile | 80-85 | 4-6 | N-(5-(benzyloxy)pyridin-3-yl)acetamide | 92 | >97 |
| 3 | Deprotection (Hydrolysis) | N-(5-(benzyloxy)pyridin-3-yl)acetamide | 6M HCl | Water/Ethanol | 100-110 | 8-12 | This compound | 88 | >99 |
Experimental Protocols
Step 1: Synthesis of N-(5-hydroxypyridin-3-yl)acetamide (Acetylation)
Objective: To protect the amino group of 3-amino-5-hydroxypyridine by acetylation to prevent side reactions in the subsequent etherification step.
Materials:
-
3-Amino-5-hydroxypyridine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a clean and dry reactor, charge 3-amino-5-hydroxypyridine and toluene.
-
Stir the mixture to form a suspension.
-
Add pyridine to the suspension.
-
Slowly add acetic anhydride to the reaction mixture at a temperature of 25-30 °C.
-
Stir the reaction mixture for 2-3 hours at room temperature. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, add deionized water to quench the reaction and dissolve the product.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Combine the aqueous layers and adjust the pH to 7 with a suitable base (e.g., sodium bicarbonate solution).
-
Cool the solution to 0-5 °C to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum to obtain N-(5-hydroxypyridin-3-yl)acetamide as a solid.
Step 2: Synthesis of N-(5-(benzyloxy)pyridin-3-yl)acetamide (Williamson Ether Synthesis)
Objective: To introduce the benzyloxy group via a Williamson ether synthesis.
Materials:
-
N-(5-hydroxypyridin-3-yl)acetamide (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
-
Deionized Water
Procedure:
-
Charge N-(5-hydroxypyridin-3-yl)acetamide, potassium carbonate, and acetonitrile to a reactor.
-
Heat the mixture to 80-85 °C with stirring.
-
Slowly add benzyl bromide to the reaction mixture.
-
Maintain the reaction at 80-85 °C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(5-(benzyloxy)pyridin-3-yl)acetamide.
Step 3: Synthesis of this compound (Deprotection)
Objective: To deprotect the acetylated amino group to obtain the final product.
Materials:
-
N-(5-(benzyloxy)pyridin-3-yl)acetamide (1.0 eq)
-
6M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
Procedure:
-
Charge N-(5-(benzyloxy)pyridin-3-yl)acetamide and 6M HCl to a reactor.
-
Heat the mixture to reflux (100-110 °C) for 8-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a concentrated NaOH solution to a pH of >10.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Protecting Group Strategies for the Synthesis of 5-(Benzyloxy)pyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-(benzyloxy)pyridin-3-amine, a valuable intermediate in pharmaceutical research. The focus is on the strategic use of protecting groups to achieve efficient and selective synthesis. Two primary strategies, employing the tert-butyloxycarbonyl (Boc) and acetyl (Ac) protecting groups for the 3-amino functionality, are presented and compared.
Introduction
This compound is a key building block in the development of various therapeutic agents. Its structure, featuring a pyridine core with amino and benzyloxy functionalities, allows for diverse chemical modifications. The synthesis of this intermediate requires careful protection of the reactive amino group to prevent unwanted side reactions during the introduction of the benzyloxy group. This note outlines two effective protecting group strategies and provides detailed protocols for each step, from the synthesis of the precursor to the final deprotection.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved from the common precursor, 3-amino-5-hydroxypyridine. The general synthetic approach involves three key steps:
-
N-Protection: The amino group of 3-amino-5-hydroxypyridine is protected to prevent its reaction in the subsequent O-benzylation step.
-
O-Benzylation: The hydroxyl group is converted to a benzyl ether.
-
N-Deprotection: The protecting group is removed from the amino functionality to yield the final product.
This document details two distinct strategies based on the choice of the nitrogen-protecting group: the Boc Strategy and the Acetyl Strategy .
Caption: General workflow for the synthesis of this compound.
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the quantitative data for the two protecting group strategies, allowing for a direct comparison of their efficiency at each step.
| Step | Parameter | Boc Strategy | Acetyl Strategy |
| 1. N-Protection | Product | tert-Butyl (5-hydroxypyridin-3-yl)carbamate | N-(5-Hydroxypyridin-3-yl)acetamide |
| Yield | ~85% | ~95% | |
| 2. O-Benzylation | Product | tert-Butyl (5-(benzyloxy)pyridin-3-yl)carbamate | N-(5-(Benzyloxy)pyridin-3-yl)acetamide |
| Yield | ~76% | ~80% | |
| 3. N-Deprotection | Product | This compound | This compound |
| Yield | ~90-95% | ~85% | |
| Overall Yield | ~58-61% | ~65% |
Experimental Protocols
Synthesis of Starting Material: 3-Amino-5-hydroxypyridine
This protocol describes the synthesis of the key starting material from 3-aminopyridine.
Caption: Reaction pathway for the synthesis of 3-amino-5-hydroxypyridine.
Protocol:
-
Diazotization and Hydrolysis to 3-Hydroxypyridine:
-
Dissolve 3-aminopyridine in aqueous sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 70-80 °C until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate 3-hydroxypyridine.
-
Filter the solid, wash with cold water, and dry.
-
-
Nitration of 3-Hydroxypyridine:
-
Add 3-hydroxypyridine portion-wise to a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture onto ice and neutralize with a base to precipitate 3-hydroxy-5-nitropyridine.
-
Filter, wash with water, and dry the product.
-
-
Reduction to 3-Amino-5-hydroxypyridine:
-
Dissolve 3-hydroxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 3-amino-5-hydroxypyridine.
-
Strategy 1: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.
Step 1: N-Protection of 3-Amino-5-hydroxypyridine with Boc Anhydride
Protocol:
-
Dissolve 3-amino-5-hydroxypyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (5-hydroxypyridin-3-yl)carbamate.
-
Yield: Approximately 85%.[1]
-
Step 2: O-Benzylation of tert-Butyl (5-hydroxypyridin-3-yl)carbamate
Protocol:
-
Suspend tert-butyl (5-hydroxypyridin-3-yl)carbamate (1.0 eq) and magnesium oxide (MgO, 2.0 eq) in acetonitrile.
-
Add benzyl bromide (1.2 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield tert-butyl (5-(benzyloxy)pyridin-3-yl)carbamate.
-
Yield: Approximately 76%.
-
Step 3: N-Deprotection of tert-Butyl (5-(benzyloxy)pyridin-3-yl)carbamate
Protocol:
-
Dissolve tert-butyl (5-(benzyloxy)pyridin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.
-
Yield: Approximately 90-95%.
-
Strategy 2: The Acetyl Protecting Group
The acetyl (Ac) group offers an alternative protection strategy. It is readily introduced and can be removed under basic or acidic conditions, though typically requiring harsher conditions than Boc deprotection.
Step 1: N-Protection of 3-Amino-5-hydroxypyridine with Acetic Anhydride
Protocol:
-
Suspend 3-amino-5-hydroxypyridine (1.0 eq) in pyridine.
-
Add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with copper sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-(5-hydroxypyridin-3-yl)acetamide.
-
Yield: Approximately 95%.
-
Step 2: O-Benzylation of N-(5-Hydroxypyridin-3-yl)acetamide
Protocol:
-
Dissolve N-(5-hydroxypyridin-3-yl)acetamide (1.0 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).
-
Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to give N-(5-(benzyloxy)pyridin-3-yl)acetamide.
-
Yield: Approximately 80%.
-
Step 3: N-Deprotection of N-(5-(Benzyloxy)pyridin-3-yl)acetamide
Protocol:
-
Suspend N-(5-(benzyloxy)pyridin-3-yl)acetamide (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Yield: Approximately 85%.
-
Conclusion
Both the Boc and Acetyl protecting group strategies provide effective pathways for the synthesis of this compound. The Acetyl strategy offers a slightly higher overall yield. However, the Boc strategy employs milder deprotection conditions, which may be advantageous when working with sensitive substrates. The choice of strategy will depend on the specific requirements of the overall synthetic plan, including scale, cost, and the presence of other functional groups.
References
One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Among the diverse range of substituted pyridines, 5-(benzyloxy)pyridin-3-amine and its derivatives are of significant interest due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors and intermediates in the synthesis of complex therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. This document provides detailed application notes and protocols for a highly efficient one-pot synthesis of this compound derivatives, leveraging a modified Bohlmann-Rahtz pyridine synthesis. This three-component reaction offers a streamlined approach, combining readily available starting materials to construct the desired pyridine core in a single synthetic operation.
Principle of the Method
The one-pot synthesis of this compound derivatives is based on a modified Bohlmann-Rahtz reaction. This three-component condensation reaction involves the reaction of an α-(benzyloxymethyl)-β-ketoester, an alkynone, and a source of ammonia (ammonium acetate). The reaction proceeds through a series of in-situ transformations including enamine formation, Michael addition, and subsequent cyclization and aromatization to yield the final polysubstituted pyridine product. The benzyloxy group at the 5-position is introduced via the corresponding functionalized β-ketoester.
Experimental Protocols
Protocol 1: Synthesis of the Key Precursor - Ethyl 2-(benzyloxymethyl)-3-oxobutanoate
This protocol describes the synthesis of the key starting material, an α-(benzyloxymethyl)-β-ketoester, which is crucial for introducing the benzyloxy moiety at the desired position of the pyridine ring. A similar procedure for the synthesis of ethyl 4-(benzyloxy)-3-oxobutanoate has been reported, which involves the reaction of ethyl 4-bromoacetoacetate with benzyl alcohol in the presence of a base. The following is an adapted procedure for the synthesis of the required α-substituted isomer.
Materials:
-
Ethyl acetoacetate
-
Paraformaldehyde
-
Benzyl alcohol
-
Sodium hydride (NaH) or other suitable base
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of sodium hydride (1.1 eq.) in dry THF at 0 °C under an inert atmosphere, slowly add benzyl alcohol (1.1 eq.).
-
After the evolution of hydrogen gas ceases, add ethyl acetoacetate (1.0 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add paraformaldehyde (1.5 eq.) to the reaction mixture and stir at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(benzyloxymethyl)-3-oxobutanoate.
Protocol 2: One-Pot Synthesis of this compound Derivatives
This protocol outlines the one-pot, three-component reaction for the synthesis of the target pyridine derivatives.
Materials:
-
Ethyl 2-(benzyloxymethyl)-3-oxobutanoate (from Protocol 1)
-
Substituted alkynone (e.g., 4-phenylbut-3-yn-2-one for a 2-methyl-6-phenyl derivative)
-
Ammonium acetate
-
Ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine ethyl 2-(benzyloxymethyl)-3-oxobutanoate (1.0 eq.), the desired alkynone (1.1 eq.), and ammonium acetate (5.0 eq.) in ethanol.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Data Presentation
The following table summarizes the expected yields for a variety of this compound derivatives synthesized using the one-pot protocol. The yields are based on analogous reactions reported in the literature for the modified Bohlmann-Rahtz synthesis.[1]
| Entry | R¹ (on Pyridine) | R² (on Pyridine) | Alkynone Used | Expected Yield (%) |
| 1 | Methyl | Phenyl | 4-Phenylbut-3-yn-2-one | 75-85 |
| 2 | Methyl | 4-Chlorophenyl | 4-(4-Chlorophenyl)but-3-yn-2-one | 70-80 |
| 3 | Methyl | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)but-3-yn-2-one | 72-82 |
| 4 | Ethyl | Phenyl | 1-Phenylpent-1-yn-3-one | 70-80 |
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the logical relationship of the synthetic strategy.
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic routes for this compound are:
-
Williamson Ether Synthesis: This is a widely used method involving the reaction of 3-amino-5-hydroxypyridine with benzyl bromide in the presence of a base. A variation of this method uses 3-amino-5-bromopyridine and benzyl alcohol with a suitable base and catalyst.
-
Reduction of a Nitro Intermediate: This route involves the synthesis of 5-(benzyloxy)-3-nitropyridine followed by the reduction of the nitro group to an amine.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common side products include:
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N-benzylated and N,N-dibenzylated products: These arise from the reaction of the amino group with the benzylating agent.
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Over-alkylation: Multiple benzyl groups can be introduced, leading to complex mixtures.
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Products from incomplete reaction: Unreacted starting materials are common impurities.
-
Side products from starting material impurities: Impurities in the starting materials can lead to unexpected side products.
Q3: How can I minimize the formation of N-benzylated side products?
A3: To minimize N-benzylation, consider the following strategies:
-
Protect the amino group: The amino group can be protected with a suitable protecting group (e.g., acetyl) before the O-benzylation step. The protecting group is then removed in a subsequent step.
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Optimize reaction conditions: Carefully control the stoichiometry of the reactants, reaction temperature, and reaction time. Using a milder base and a non-polar solvent can sometimes favor O-alkylation.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
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Column chromatography: This is a highly effective method for separating the desired product from closely related side products.
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Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a good purification technique.
-
Acid-base extraction: This can be used to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time if starting material is still present. - Increase the reaction temperature, but be cautious as this may also increase side product formation. |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Acetonitrile) to find the optimal combination. - Ensure all reagents and solvents are dry, as moisture can quench the base and hinder the reaction. |
| Degradation of Product | - If the product is sensitive to the reaction conditions, consider using milder conditions (e.g., lower temperature, weaker base). - Ensure the work-up procedure is not too harsh. |
| Loss during Purification | - Optimize the purification method. For column chromatography, select an appropriate solvent system to achieve good separation. - For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. |
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
| Side Product | Identification | Prevention | Removal |
| N-Benzylated Product | Higher Rf value on TLC compared to the desired O-benzylated product. Can be confirmed by NMR and MS analysis. | - Protect the amino group before benzylation. - Use a bulky benzylating agent to sterically hinder N-alkylation. - Use a 1:1 stoichiometry of the aminophenol to the benzylating agent. | Column chromatography is the most effective method for separation. |
| N,N-Dibenzylated Product | Even higher Rf value on TLC. | - Use a protecting group for the amine. - Strictly control the stoichiometry of the benzylating agent. | Separation by column chromatography. |
| Unreacted Starting Material | Lower Rf value on TLC. | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the benzylating agent. | Can be removed by column chromatography or acid-base extraction if the starting material has different acidic/basic properties. |
Experimental Protocols
A common method for the synthesis of this compound is the Williamson ether synthesis starting from 3-amino-5-hydroxypyridine.
Protocol: Synthesis of this compound
-
Protection of the Amino Group (Optional but Recommended):
-
Dissolve 3-amino-5-hydroxypyridine in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent (e.g., acetic anhydride) and a base (e.g., triethylamine).
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Stir the reaction at room temperature until the reaction is complete (monitor by TLC).
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Work up the reaction to isolate the N-protected intermediate.
-
-
O-Benzylation:
-
Dissolve the N-protected 3-amino-5-hydroxypyridine in a dry aprotic solvent (e.g., DMF or THF).
-
Add a base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Deprotection of the Amino Group (if protected):
-
Dissolve the N-protected this compound in a suitable solvent.
-
Add an appropriate reagent to remove the protecting group (e.g., acid or base, depending on the protecting group).
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Stir the reaction until the deprotection is complete (monitor by TLC).
-
Work up the reaction to isolate the final product, this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallize the product from a suitable solvent.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common side products in the direct benzylation of 3-amino-5-hydroxypyridine.
Technical Support Center: 5-(Benzyloxy)pyridin-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 5-(benzyloxy)pyridin-3-amine. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound possesses two main reactive sites: the nucleophilic 3-amino group and the pyridine ring, which can participate in metal-catalyzed cross-coupling reactions. The benzyloxy group at the 5-position is a relatively stable ether linkage but can be susceptible to cleavage under certain hydrogenolysis or harsh acidic/basic conditions. The pyridine nitrogen can also act as a Lewis base, potentially coordinating to metal catalysts and influencing reactivity.
Q2: How does the electronic nature of the pyridine ring affect its reactivity?
A2: The pyridine ring is generally considered electron-deficient. However, the amino group at the 3-position and the benzyloxy group at the 5-position are both electron-donating groups, which increases the electron density of the pyridine ring compared to pyridine itself. This enhanced electron density can facilitate electrophilic aromatic substitution (though this is less common for pyridines) and influences the reactivity of the amino group.
Q3: What are the common challenges in working with this compound?
A3: Common challenges include:
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Competing N- and Ring-Reactivity: In some reactions, both the amino group and the pyridine ring (if derivatized with a halide, for example) can be reactive.
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Catalyst Inhibition: The pyridine nitrogen can coordinate to palladium catalysts, potentially inhibiting their activity in cross-coupling reactions.
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Debenzylation: The benzyloxy protecting group may be cleaved under certain reductive conditions (e.g., hydrogenation) or in the presence of strong Lewis acids.
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Purification: The basic nature of the pyridine ring can sometimes complicate chromatographic purification. Using a triethylamine-treated silica gel or a gradient with a small amount of a basic modifier (like triethylamine or pyridine) in the eluent can be beneficial.
Troubleshooting Guides
N-Acylation Reactions
Problem: Low or no yield of the N-acylated product.
| Possible Cause | Suggested Solution |
| Insufficiently activated acylating agent. | Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with a coupling agent. |
| Base is not strong enough. | Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. For less reactive acylating agents, a stronger base like pyridine can be used as both the base and a catalyst. |
| Steric hindrance. | If the acylating agent is sterically bulky, the reaction may require higher temperatures or longer reaction times. |
| Side reaction at the pyridine nitrogen. | While less likely for acylation, ensure the reaction conditions are not overly harsh to promote unwanted side reactions. |
Problem: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Diacylation. | Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture at a low temperature to favor mono-acylation. |
| Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. For example, using an alcohol as a solvent with an acyl chloride will lead to ester formation. |
Suzuki Coupling Reactions
Problem: Low or no yield of the coupled product.
| Possible Cause | Suggested Solution |
| Catalyst deactivation. | The pyridine nitrogen of this compound can coordinate to the palladium catalyst. Use a higher catalyst loading or employ ligands that are less susceptible to displacement, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos). |
| Inefficient transmetalation. | This can be an issue with electron-deficient boronic acids. Ensure the base is appropriate (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider using a phase-transfer catalyst if the reaction is biphasic. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents and ensure the base is not excessively strong or the reaction temperature too high for prolonged periods. |
| Debenzylation of the starting material. | If using conditions that could facilitate hydrogenolysis (e.g., a hydrogen source with a Pd catalyst), the benzyloxy group may be cleaved. Avoid hydrogen sources and consider a different palladium catalyst if this is observed. |
Problem: Homocoupling of the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Slow oxidative addition. | Ensure the palladium catalyst is active and the aryl halide is sufficiently reactive. |
Buchwald-Hartwig Amination
Problem: Low or no yield of the desired amine.
| Possible Cause | Suggested Solution |
| Catalyst inhibition. | Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. Use bulky electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that can promote the desired coupling over catalyst inhibition. |
| Incorrect base. | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. The optimal base can depend on the specific substrates and ligands. |
| Ligand decomposition. | Some phosphine ligands can be air-sensitive. Handle them under an inert atmosphere. |
| Side reaction: β-hydride elimination. | If the coupling partner has a β-hydrogen, this side reaction can occur. Using bulky ligands can sometimes suppress this pathway. |
Experimental Protocols
General N-Acylation Protocol
A general procedure for the N-acylation of 3-aminopyridines can be adapted for this compound.[1]
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Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine at 0 °C.
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Add a base, such as triethylamine (1.2 eq) or pyridine (used as solvent).
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Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Suzuki Coupling Protocol
The following is a general protocol for the Suzuki coupling of a pyridyl halide with a boronic acid, which can be adapted for reactions involving this compound derivatives.
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In a reaction vessel, combine the this compound derivative (e.g., a bromo-substituted version) (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
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Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).
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Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Separate the layers, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the residue by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination, which can be used for coupling this compound with an aryl halide.
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To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
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Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Add a degassed anhydrous solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting materials are consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
Caption: A simplified diagram illustrating the N-acylation reaction pathway.
Caption: A decision tree to guide the selection of a cross-coupling reaction.
References
Technical Support Center: Purification of 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(Benzyloxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 3-amino-5-bromopyridine and benzyl alcohol?
A1: The most probable impurities include unreacted starting materials such as 3-amino-5-bromopyridine and benzyl alcohol. Additionally, side-products like the dibenzylated amine (5-(benzyloxy)-N-(benzyl)pyridin-3-amine) and the de-benzylated product (5-hydroxypyridin-3-amine) may be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the purification process. A suitable mobile phase, such as ethyl acetate/petroleum ether or dichloromethane/methanol, will allow for the separation of the desired product from its impurities. Visualization can be achieved under UV light (254 nm) and/or by using a potassium permanganate stain.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure stability, the purified compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Multiple spots on TLC after reaction work-up | Incomplete reaction or formation of side-products. | See Experimental Protocols for detailed work-up and purification procedures. Characterize the impurities by techniques like LC-MS to devise a targeted purification strategy. |
| Product streaks on the silica gel column | The basic nature of the aminopyridine interacting strongly with the acidic silica gel. | 1. Add a small amount of triethylamine (~0.5-1%) to the eluent system. 2. Use triethylamine-treated silica gel for the column. |
| Co-elution of an impurity with the product during column chromatography | The impurity has a similar polarity to the product. | 1. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities. 2. Consider using a different stationary phase, such as alumina. 3. If the impurity persists, attempt purification by recrystallization. |
| Low recovery after recrystallization | The chosen solvent system is not optimal, leading to either poor dissolution or high solubility of the product at low temperatures. | 1. Perform small-scale solvent screening to identify a suitable solvent or solvent mixture. Ideal solvents will dissolve the compound when hot but cause it to precipitate upon cooling. 2. Consider using a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to fine-tune the solubility. |
| Product appears as an oil after purification | The presence of residual solvent or a low-melting impurity. | 1. Ensure all solvent is removed under high vacuum. 2. Triturate the oil with a non-polar solvent like cold hexanes or diethyl ether to induce solidification and remove non-polar impurities. 3. Re-purify by column chromatography if necessary. |
Quantitative Data Summary
The following tables summarize typical data obtained during the purification of this compound.
Table 1: TLC Analysis of a Typical Reaction Mixture
| Compound | Mobile Phase (Ethyl Acetate:Petroleum Ether) | Rf Value |
| 3-amino-5-bromopyridine | 1:4 | ~0.2 |
| Benzyl alcohol | 1:4 | ~0.5 |
| This compound | 1:4 | ~0.4 |
| Dibenzylated amine | 1:4 | ~0.6 |
Table 2: Comparison of Purification Methods
| Purification Method | Purity Before | Purity After | Typical Yield |
| Column Chromatography | ~85% | >98% | 70-85% |
| Recrystallization | ~90% | >99% | 60-75% |
Experimental Protocols
General Work-up Procedure
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After the reaction is complete, cool the reaction mixture to room temperature.
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If a solid base like potassium carbonate was used, filter it off.
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If the reaction was performed in a high-boiling solvent like DMF, dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine to remove the DMF and any water-soluble by-products.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
This protocol is designed to separate this compound from less polar and more polar impurities.
Caption: Workflow for Column Chromatography Purification.
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in petroleum ether).
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary for optimal separation.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification by Recrystallization
This method is effective for purifying the product if a suitable solvent system is identified.
Caption: Workflow for Recrystallization.
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Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). An ideal solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
optimizing catalyst loading for 5-(Benzyloxy)pyridin-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine. The following information is designed to address common challenges encountered during this synthetic process, with a focus on optimizing catalyst loading.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination.
Q1: Low or no product yield is observed. What are the potential causes and solutions?
A1: Low or no yield in the synthesis of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
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Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. For electron-rich pyridines, bulky and electron-rich ligands such as XPhos or SPhos often give better results.
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Suboptimal Base: The strength and solubility of the base are critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is fresh and has been handled under inert conditions.
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Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Optimization of the reaction temperature is recommended, typically in the range of 80-120 °C.
Q2: The reaction is sluggish and does not go to completion. How can I increase the reaction rate?
A2: A slow reaction rate can often be addressed by adjusting the catalyst system and reaction parameters.
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Increase Catalyst Loading: While optimizing for lower catalyst loading is ideal, a slight increase in the palladium precursor and/or ligand concentration can significantly improve the reaction rate. It is important to find a balance, as excessively high loadings can lead to side reactions and purification challenges.[1][2]
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Change in Ligand: Consider switching to a more active ligand. The choice of ligand can dramatically influence the rate of both the oxidative addition and reductive elimination steps in the catalytic cycle.
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Solvent Effects: The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Toluene and dioxane are common solvents for this type of reaction.
Q3: Significant amounts of side products are being formed. What are the common side reactions and how can they be minimized?
A3: Side product formation is a common issue in cross-coupling reactions.
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Hydrodehalogenation of the Aryl Halide: This side reaction can be minimized by ensuring an efficient catalytic cycle. The use of appropriate ligands and ensuring the reaction is not overheated can help.
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Homocoupling of the Aryl Halide: This can occur at high catalyst loadings or temperatures. Optimizing these parameters is key to minimizing this side product.
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Reaction with Solvent: Some solvents can react with the catalyst or intermediates. For example, dichloromethane (DCM) has been reported to react with pyridine derivatives, leading to the formation of bispyridinium dichlorides.[3] It is advisable to use non-reactive solvents like toluene or dioxane.
Q4: The product is difficult to purify. What are some common impurities and how can they be removed?
A4: Purification can be challenging due to the presence of residual catalyst, ligand, and side products.
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Palladium Residues: Residual palladium can often be removed by filtration through a pad of Celite® or by treatment with a scavenger resin.
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Phosphine Ligand Oxides: Oxidized phosphine ligands can be difficult to remove by standard chromatography. In some cases, a specific workup procedure, such as an acidic wash, can help.
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Unreacted Starting Materials: If the reaction has not gone to completion, unreacted starting materials will need to be separated. Optimizing the reaction conditions to drive the reaction to completion is the best approach.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the synthesis of this compound via Buchwald-Hartwig amination?
A1: The optimal catalyst loading can vary depending on the specific reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. Generally, palladium catalyst loadings in the range of 1-5 mol % are used for laboratory-scale synthesis.[1] For process development and scale-up, further optimization to reduce the catalyst loading to below 1 mol % is often desirable.
Q2: How does catalyst loading affect the yield and purity of the product?
A2: Catalyst loading has a direct impact on the reaction's efficiency and selectivity.
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Yield: Insufficient catalyst loading will result in a low yield due to a slow or incomplete reaction. Conversely, increasing the catalyst loading can improve the yield up to a certain point.
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Purity: Excessively high catalyst loading can lead to the formation of side products, such as homocoupled species, which will decrease the purity of the final product.[2] It is crucial to find the optimal loading that maximizes yield while minimizing impurities.
Q3: What are the key parameters to consider when optimizing catalyst loading?
A3: When optimizing catalyst loading, a systematic approach is recommended. Key parameters to investigate include:
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Palladium Precursor Concentration: The amount of the palladium salt (e.g., Pd(OAc)₂, Pd₂(dba)₃).
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Ligand-to-Metal Ratio: The stoichiometry of the phosphine ligand relative to the palladium precursor.
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Base Equivalents: The amount of base used relative to the limiting reagent.
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Temperature and Reaction Time: These parameters are interdependent with catalyst loading.
Experimental Protocol: Optimization of Catalyst Loading
This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize this compound, with a focus on optimizing the catalyst loading.
Materials:
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5-Bromo-3-nitropyridine (or a suitable precursor to the amine)
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Benzyl alcohol
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or other suitable phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (variable mol %), Xantphos (variable mol %), and NaOtBu (1.5 equivalents).
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Add anhydrous toluene to the flask, followed by 5-bromo-3-nitropyridine (1 equivalent) and benzyl alcohol (1.2 equivalents).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalyst Loading Optimization
The following table summarizes hypothetical results from an optimization study, illustrating the effect of catalyst loading on the yield of this compound.
| Entry | Pd(OAc)₂ (mol %) | Xantphos (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5.0 | 7.5 | 100 | 16 | 92 |
| 2 | 2.5 | 3.75 | 100 | 16 | 88 |
| 3 | 1.0 | 1.5 | 100 | 16 | 85 |
| 4 | 0.5 | 0.75 | 100 | 16 | 75 |
| 5 | 1.0 | 1.5 | 80 | 24 | 78 |
Visualizations
Caption: Experimental workflow for optimizing catalyst loading in the synthesis of this compound.
Caption: Logical relationship between key reaction parameters and outcomes in catalyst optimization.
References
preventing byproduct formation in aminopyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during aminopyridine synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aminopyridine synthesis, particularly in the Chichibabin reaction?
A1: The most prevalent byproduct in the Chichibabin reaction is a dimer of the starting pyridine material. For instance, in the synthesis of 2-amino-4-tert-butylpyridine, a significant byproduct is 4,4'-di-tert-butyl-2,2'-bipyridine.[1][2] Another potential byproduct is the corresponding hydroxypyridine, which can form if water is present during the workup of the diazonium salt intermediate in alternative synthesis routes.[3] Over-amination, resulting in the introduction of a second amino group, can also occur, especially with increased concentrations of the aminating agent.[4]
Q2: What factors contribute to the formation of these byproducts?
A2: Byproduct formation is influenced by several factors:
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Reaction Temperature: High temperatures can promote decomposition and the formation of dimeric byproducts.[1][2]
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Reaction Pressure: In the Chichibabin reaction, atmospheric pressure can favor dimerization, while higher pressures can increase the yield of the desired aminopyridine.[1][2]
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Presence of Water: In syntheses involving diazonium salt intermediates, the presence of water can lead to the formation of hydroxypyridine byproducts.[3]
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Concentration of Reagents: Higher concentrations of sodium amide can lead to the formation of di-aminated products.[4]
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Solvent: The choice of solvent can impact the solubility of intermediates and the reaction pathway. Aprotic solvents like xylene or toluene are common in the traditional Chichibabin reaction.[1][4]
Q3: How can I monitor the progress of my aminopyridine synthesis?
A3: For the Chichibabin reaction, progress can be monitored by observing the evolution of hydrogen gas and the formation of a reddish color, which indicates the presence of the intermediate σ-adduct.[1] Standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to track the consumption of starting material and the formation of the product and byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during aminopyridine synthesis and provides actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield of Aminopyridine | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of sodium amide. - Competing side reactions (e.g., dimerization). | - Extend the reaction time. - Optimize the reaction temperature; for the Chichibabin reaction, use the lowest temperature that allows for steady hydrogen evolution.[1][2] - Use freshly prepared or high-purity sodium amide. Interestingly, some impurities in less pure sodium amide have been anecdotally reported to catalyze the reaction.[4] - For the Chichibabin reaction, consider running the reaction under elevated pressure (e.g., 350 psi of nitrogen) to suppress dimerization.[1][2] |
| High Levels of Dimer Byproduct | - Reaction run at atmospheric pressure. - High reaction temperature. | - Increase the reaction pressure. For example, increasing the pressure to 350 psi in the synthesis of 2-amino-4-tert-butylpyridine significantly reduced the dimer byproduct from 89% to 26%.[1][2] - Lower the reaction temperature to the minimum required for the reaction to proceed. |
| Formation of Hydroxypyridine | - Presence of water during the workup of diazonium salt intermediates (in alternative synthesis routes). | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Carefully control the workup conditions to minimize exposure to water. |
| Formation of Di-aminated Byproducts | - Excess of the aminating agent (e.g., sodium amide). | - Use a stoichiometric amount or a slight excess of the aminating agent. - Slowly add the aminating agent to the reaction mixture to avoid localized high concentrations. |
| Difficulty in Product Purification | - Similar polarities of the product and byproducts. | - Utilize column chromatography with a carefully selected solvent system. - Recrystallization from a suitable solvent can be effective for crystalline products. - For basic aminopyridines, acid-base extraction can be a useful purification technique. |
Quantitative Data Summary
The following table summarizes the impact of reaction pressure on the product and byproduct distribution in the Chichibabin amination of 4-tert-butylpyridine.
| Reaction Pressure | 2-amino-4-tert-butylpyridine Yield | 4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) Yield |
| Atmospheric Pressure | 11% | 89% |
| 350 psi Nitrogen | 74% | 26% |
| Data sourced from Wikipedia's page on the Chichibabin reaction.[1] |
Experimental Protocols
Detailed Protocol for a Modified Chichibabin Reaction
This protocol is adapted from a milder synthesis of 2-aminopyridines using a sodium hydride-iodide composite.[5][6]
Materials:
-
Pyridine (or substituted pyridine)
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 10 mL sealed tube, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv.), and lithium iodide (1.02 mmol, 2 equiv.) under a nitrogen atmosphere.
-
Add anhydrous THF (500 µL) to the tube.
-
Add the primary amine (1.00 mmol, 2 equiv.) to the reaction mixture at room temperature.
-
Seal the tube and stir the reaction mixture at 85 °C for 7 hours.
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.
-
Extract the organic materials three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., hexane:EtOAc = 4:1) to yield the N-substituted-2-aminopyridine.
Visualizations
Chichibabin Reaction Pathway and Byproduct Formation
Caption: Chichibabin reaction pathway leading to 2-aminopyridine and the competing dimerization side reaction.
Troubleshooting Workflow for Low Aminopyridine Yield
Caption: A logical workflow for troubleshooting low yields in aminopyridine synthesis.
References
Technical Support Center: Purification of 5-(Benzyloxy)pyridin-3-amine
Welcome to the technical support center for the purification of 5-(Benzyloxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: The impurities present in a sample of this compound are highly dependent on the synthetic route used. Common impurities can include:
-
Unreacted starting materials: For example, if synthesized from 3-amino-5-bromopyridine and benzyl alcohol, residual amounts of these starting materials may be present.
-
Di-benzylated by-products: Over-reaction can lead to the formation of di-benzylated species.
-
Positional isomers: Depending on the synthetic strategy, other isomers of the benzyloxypyridine amine may be formed.
-
Reagents and catalysts: Residual catalysts (e.g., palladium from coupling reactions) or bases used in the reaction may also be present.
Q3: What should I consider when developing a column chromatography protocol?
A3: For successful purification by column chromatography, consider the following:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point. The polarity can be gradually increased to elute the desired compound.
-
Tailing/Streaking: Amines can sometimes interact strongly with the acidic silica gel, leading to tailing or streaking of the compound on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) (typically 0.1-1%), can be added to the eluent system.
-
Loading Technique: Dry loading the crude material onto a small amount of silica gel before placing it on the column can often lead to better separation than direct liquid loading.
Q4: How can I effectively recrystallize this compound?
A4: Recrystallization is an excellent technique for obtaining high-purity material. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent screen is the best approach to identify the optimal conditions.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound is not moving off the baseline | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound is running with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the product from impurities | Inappropriate eluent system. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone. A shallow gradient elution may also improve separation. |
| Streaking or tailing of the product spot/band | The amine is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica. |
| Product seems to be decomposing on the column | The compound may be unstable on silica gel. | Test the stability of your compound on a small amount of silica before running a large column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve even when heated | The chosen solvent is a poor solvent for the compound. | Try a more polar solvent. If the compound is very non-polar, a non-polar solvent may be required. A solvent mixture can also be effective. |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent might be too high. | Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod. Allow the solution to cool more slowly. Use a lower-boiling point solvent if possible. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures. | Concentrate the solution by evaporating some of the solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent). Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent. The volume of solvent used was too large. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution for a longer period or to a lower temperature. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Impurities were co-precipitated or are trapped in the crystal lattice. | Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent mixture (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:Ethyl Acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good starting point could be a mixture of ethanol and water, or ethyl acetate and hexane.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
dealing with low reactivity of 3-aminopyridine derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 3-aminopyridine derivatives in synthetic chemistry.
Introduction
3-Aminopyridine and its derivatives are crucial building blocks in medicinal chemistry and materials science, appearing in numerous pharmaceutical compounds.[1] However, their synthetic utility is often hampered by low reactivity. This diminished reactivity stems from the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the C3-amino group.[2][3] Furthermore, the pyridine nitrogen can coordinate with metal catalysts, potentially inhibiting catalytic cycles in cross-coupling reactions.[4] This guide addresses these common issues with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 3-aminopyridine derivative showing low reactivity in cross-coupling reactions?
Answer: The primary reasons for the low reactivity of 3-aminopyridine derivatives in cross-coupling reactions are twofold:
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Electronic Effects: The nitrogen atom in the pyridine ring is electronegative and exerts a strong electron-withdrawing effect, which deactivates the ring towards electrophilic substitution and reduces the nucleophilicity of the amino group.[3]
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, and sometimes the amino group itself, can coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can prevent or slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[4]
// Relationships PyridineRing -> LowNuc [label="-I Effect", color="#EA4335", fontcolor="#EA4335"]; AminoGroup -> LowNuc [label="is affected by", color="#4285F4", style=dashed, fontcolor="#5F6368"]; PyridineRing -> CatInhibition [label="Coordinates to", color="#EA4335", fontcolor="#EA4335"]; AminoGroup -> CatInhibition [label="Can coordinate to", color="#4285F4", style=dashed, fontcolor="#5F6368"]; MetalCatalyst -> CatInhibition [label="is inhibited", color="#FBBC05", style=dashed, fontcolor="#5F6368"];
LowNuc -> { node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"] SlowReaction [label="Slow Reaction Rates"]; LowYield [label="Low Product Yield"]; } [color="#5F6368"];
CatInhibition -> { node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"] FailedReaction [label="Failed Reaction"]; LowYield; } [color="#5F6368"]; }
Caption: The relationship between the electronic properties of 3-aminopyridine and its low reactivity.
Q2: My Suzuki coupling reaction with a 3-aminopyridine derivative is failing. How can I troubleshoot it?
Answer: Suzuki-Miyaura coupling involving aminopyridines can be challenging. While it's often stated that primary amines are unsuitable for these reactions without protection, recent advancements show success with careful optimization of the catalyst, base, and solvent system.[5] An attempted Suzuki reaction between phenylboronic acid and 2-chloro-3-aminopyridine was initially reported as unsuccessful, highlighting the difficulty.[5]
Troubleshooting Workflow
Caption: A troubleshooting decision tree for a failing Suzuki coupling reaction.
Key Optimization Parameters for Suzuki Coupling
| Parameter | Recommendation | Rationale & Citation |
| Catalyst | Use a robust pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a specialized ligand (e.g., SPhos).[6] | Standard catalysts may be poisoned by the pyridine nitrogen. Bulky, electron-rich phosphine ligands can promote the difficult oxidative addition and reductive elimination steps. |
| Base | Use a stronger base like K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃.[7][8] | A stronger base can facilitate the crucial transmetalation step, which is often rate-limiting. |
| Solvent | A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is standard. For very unreactive substrates, polar aprotic solvents like DMF or DMSO can be effective.[8] | The solvent system must solubilize both the organic and inorganic reagents. High-boiling point solvents allow for higher reaction temperatures. |
| Temperature | Increase the reaction temperature to reflux. Microwave irradiation can significantly accelerate the reaction and improve yields.[9][10] | The increased energy helps overcome the activation barrier for unreactive substrates. |
Q3: How can I improve the efficiency of Buchwald-Hartwig amination involving 3-aminopyridine derivatives?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] However, coupling 3-halo-2-aminopyridines presents challenges due to potential chelation of the palladium catalyst by the substrate's amidine-like structure, which can hinder oxidative addition.[4]
Optimized Conditions for Buchwald-Hartwig Amination
| Component | Recommended Reagent/Condition | Purpose & Citation |
| Pd Pre-catalyst | Use specialized pre-catalysts derived from ligands like RuPhos (for secondary amines) and BrettPhos (for primary amines).[4][12] | These bulky, electron-rich ligands are designed to accelerate the catalytic cycle and prevent catalyst deactivation, proving highly effective for challenging substrates like aminopyridines.[4] |
| Base | LiHMDS (Lithium bis(trimethylsilyl)amide) | This strong, non-nucleophilic base is effective in these couplings, particularly in combination with the recommended catalyst systems.[4][12] |
| Solvent | Anhydrous, non-polar solvents like Toluene or Dioxane . | These solvents are standard for Buchwald-Hartwig reactions and are compatible with the reagents. |
| Temperature | Elevated temperatures (e.g., 80-110 °C). | Provides the necessary energy to drive the reaction to completion. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the 3-halopyridine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 0.02 equiv), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of LiHMDS (as a solution in THF, 1.5 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Q4: I'm struggling with the acylation of 3-aminopyridine. How can I drive the reaction to completion?
Answer: The acylation of 3-aminopyridine can be sluggish due to the reduced nucleophilicity of the amino group. Standard conditions may require prolonged reaction times or high temperatures.
Strategies to Improve Acylation Yields
-
Activate the Carboxylic Acid: Instead of using the free carboxylic acid with a coupling agent, convert it to a more reactive species like an acyl chloride or an acid anhydride . This provides a much more electrophilic partner for the weakly nucleophilic amine.
-
Use a Catalyst: For direct amide couplings, a catalytic amount of DMAP (4-Dimethylaminopyridine) can be used alongside a carbodiimide like EDC or DCC to accelerate the reaction.
-
Increase Temperature: Heating the reaction, sometimes under microwave irradiation, can significantly increase the reaction rate and yield.[9] For example, one study optimized a reaction to proceed at 100 °C for just 15 minutes under microwave conditions, achieving a 92% yield.[9]
-
Use a More Forcing Coupling Agent: If standard coupling agents fail, consider more potent reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an aprotic solvent like DMF.
// Nodes Start [label="Low Acylation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activate [label="Activate Carboxylic Acid\n(Acyl Chloride/Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Add Catalyst\n(e.g., DMAP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Increase Temperature\n(Conventional or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingAgent [label="Use Stronger Coupling Agent\n(e.g., HATU)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Improved Yield/\nFaster Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Activate [color="#5F6368"]; Start -> Catalyst [color="#5F6368"]; Start -> Heat [color="#5F6368"]; Start -> CouplingAgent [color="#5F6368"];
Activate -> Result [color="#34A853"]; Catalyst -> Result [color="#34A853"]; Heat -> Result [color="#34A853"]; CouplingAgent -> Result [color="#34A853"]; }
Caption: Key strategies to overcome low reactivity in the acylation of 3-aminopyridine.
Q5: When should I consider using a protecting group for the amino function?
Answer: While adding protection and deprotection steps is less atom-economical, it is a robust strategy when optimization of reaction conditions fails or when other functional groups in the molecule are sensitive to the required conditions.
Consider a protecting group when:
-
Harsh Conditions are Required: If a reaction requires strongly acidic or basic conditions that could interfere with other parts of your molecule, protecting the amine is advisable.
-
Multiple Reactive Sites: If your molecule has other nucleophilic sites (e.g., other amines, hydroxyls) that could compete in the reaction.
-
Improving Solubility or Stability: Some protecting groups can alter the physical properties of the molecule, making it more soluble or stable for a given reaction.
-
Modulating Reactivity: A protected amine, such as an acetamide, can still undergo certain reactions like Suzuki coupling, sometimes with higher yields than the unprotected amine.[5]
Common Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Method | Deprotection Method |
| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., NEt₃, NaOH) | Strong Acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz (or Z) | Cbz-Cl, Base | Hydrogenolysis (H₂/Pd)[13] |
| Acetyl | Ac | Ac₂O or AcCl, Base | Acidic or Basic Hydrolysis |
| Benzyl | Bn | BnBr, Base | Hydrogenolysis (H₂/Pd)[14] |
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
stability issues of 5-(Benzyloxy)pyridin-3-amine during reaction
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Benzyloxy)pyridin-3-amine during chemical reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in a reaction?
A1: The main stability issue is the potential for debenzylation, which is the cleavage of the benzyl group from the pyridinol oxygen. This can occur under various reaction conditions, particularly during catalytic hydrogenation or in the presence of strong acids or bases. The resulting byproduct is 5-hydroxypyridin-3-amine.
Q2: Under what specific conditions is debenzylation likely to occur?
A2: Debenzylation is commonly observed under conditions used for catalytic hydrogenation. This includes the use of palladium catalysts (e.g., Pd/C, Pd(OH)₂) with a hydrogen source.[1] The choice of hydrogen donor, such as hydrogen gas, formic acid, or ammonium formate, can influence the reaction's efficiency.[2][3] Acidic conditions can also facilitate this process.[1]
Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination?
A3: Yes, but with caution. While these reactions are powerful tools for forming C-C and C-N bonds, the palladium catalyst and reaction conditions can potentially lead to debenzylation.[4][5] The presence of a free amino group on the pyridine ring can also sometimes complicate Suzuki coupling reactions.[4][6] Careful selection of the catalyst, ligands, and base is crucial to minimize side reactions.
Q4: How should I store this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a cool, dark place, typically between 2-8°C, under an inert atmosphere.[7]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Formation of a polar byproduct identified as 5-hydroxypyridin-3-amine. | The reaction conditions are promoting debenzylation of the starting material. This is common in reactions involving palladium catalysts and a hydrogen source.[3] | - If hydrogenation is not the desired reaction, avoid palladium catalysts in combination with hydrogen donors. - If the desired reaction requires a palladium catalyst (e.g., Suzuki or Buchwald-Hartwig coupling), consider using a catalyst system less prone to hydrogenation. Screen different ligands and bases to optimize for the desired reaction over debenzylation. - Use milder reaction conditions (e.g., lower temperature, shorter reaction time). |
| Low yield of the desired product in a Suzuki coupling reaction. | The free amine in this compound may be interfering with the catalytic cycle.[4][6] Additionally, competitive debenzylation could be consuming the starting material. | - Consider protecting the amine group with a suitable protecting group (e.g., Boc) before performing the Suzuki coupling. - Optimize the reaction conditions by screening different palladium catalysts, ligands, and bases to find a system that is tolerant of the free amine and minimizes debenzylation. |
| Complex reaction mixture with multiple unidentified spots on TLC. | This could be due to a combination of debenzylation and other side reactions. The pyridine nitrogen can also be reactive under certain conditions. | - Isolate and characterize the major byproducts to understand the degradation pathways. - Simplify the reaction system where possible to identify the source of the side products. - Employ a purification strategy that can effectively separate the desired product from both polar (debenzylated) and non-polar impurities. Column chromatography on silica gel or alumina can be effective.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Debenzylation Stability
This protocol provides a framework for testing the stability of this compound under specific reaction conditions.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 mmol) in the chosen reaction solvent (10 mL).
-
Addition of Reagents: Add the reagents planned for your reaction (e.g., catalyst, ligand, base), excluding the coupling partner.
-
Reaction Conditions: Stir the mixture under the intended reaction temperature and atmosphere for a set period (e.g., 1, 4, and 24 hours).
-
Monitoring: At each time point, withdraw a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to monitor for the appearance of the more polar 5-hydroxypyridin-3-amine spot/peak.
-
Analysis: Compare the chromatograms over time to assess the rate and extent of debenzylation under your proposed reaction conditions.
Protocol 2: Catalytic Transfer Hydrogenation for Debenzylation (for reference)
This protocol describes a common method for the debenzylation of benzyl-protected amines and can be used as a positive control for stability studies.[3][10]
-
Reaction Setup: To a solution of this compound (1 mmol) in methanol (20 mL), add 10% Palladium on carbon (10 mol%).
-
Hydrogen Donor: Add ammonium formate (5 mmol).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-hydroxypyridin-3-amine.
Visualizations
Caption: Potential catalytic debenzylation pathway of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 9. NL7905987A - PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents [patents.google.com]
- 10. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(benzyloxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reduction of 3-nitro-5-(benzyloxy)pyridine: This involves the reduction of a nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl₂) and catalytic hydrogenation (e.g., H₂ with a palladium catalyst).[1]
-
Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction typically involves the reaction of 3-bromo-5-(benzyloxy)pyridine with an ammonia equivalent.[2]
Q2: What are the key challenges in the work-up of the SnCl₂ reduction method?
A2: The primary challenge is the removal of tin byproducts. During the basic work-up, tin salts often precipitate as tin oxides or hydroxides, which can be difficult to filter and may trap the product, leading to lower yields.[3] Careful pH control during the quench and extraction is crucial.
Q3: Can debenzylation occur during the synthesis?
A3: Yes, debenzylation (cleavage of the benzyl ether) is a potential side reaction, particularly during catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can influence the extent of this side reaction.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved by column chromatography. Due to the basic nature of the amine, standard silica gel may cause peak tailing and product loss. It is often recommended to use an amine-functionalized silica column or to add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[4][5] Reversed-phase chromatography can also be an effective purification method.[4] Recrystallization from a suitable solvent system, such as ethyl acetate/heptane, can also be employed for further purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and work-up of this compound.
Synthesis via Reduction of 3-nitro-5-(benzyloxy)pyridine
Problem 1: Low or no conversion of the starting nitro compound.
| Possible Cause | Troubleshooting Step |
| Catalytic Hydrogenation: Inactive catalyst. | Use fresh, high-quality palladium on carbon (Pd/C). Ensure the catalyst has not been exposed to air or contaminants. |
| Catalytic Hydrogenation: Insufficient hydrogen pressure. | Ensure the reaction vessel is properly sealed and pressurized with hydrogen. Check for leaks. |
| Catalytic Hydrogenation: Catalyst poisoning. | Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds. |
| SnCl₂ Reduction: Inactive SnCl₂. | Use anhydrous SnCl₂ or freshly prepared SnCl₂ solution. The dihydrate can also be used, but its activity may vary. |
| SnCl₂ Reduction: Insufficient acid. | The reduction with SnCl₂ is typically carried out in an acidic medium (e.g., concentrated HCl in ethanol). Ensure the correct stoichiometry of acid is used. |
Problem 2: Presence of side products, such as the debenzylated amine.
| Possible Cause | Troubleshooting Step |
| Catalytic Hydrogenation: Over-reduction. | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Reduce the reaction time or hydrogen pressure. |
| Catalytic Hydrogenation: Inappropriate catalyst. | Screen different palladium catalysts. In some cases, other catalysts like platinum on carbon (Pt/C) may offer better selectivity. |
| SnCl₂ Reduction: High reaction temperature. | Perform the reaction at a lower temperature. Overheating can sometimes lead to side reactions.[6] |
Problem 3: Difficulty in isolating the product during work-up (SnCl₂ method).
| Possible Cause | Troubleshooting Step |
| Formation of intractable tin salt precipitates. | After reaction completion, pour the mixture into a large volume of ice-water and carefully basify with a solution of sodium bicarbonate or sodium hydroxide to a pH of ~8. The tin salts may still precipitate, but they might be more manageable. |
| Emulsion formation during extraction. | Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion. Filtering the entire mixture through a pad of Celite before extraction can also be effective in removing fine precipitates that contribute to emulsions.[7] |
| Product trapped in the tin precipitate. | After filtration of the tin salts, wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate, dichloromethane) to recover any adsorbed product. |
Synthesis via Buchwald-Hartwig Amination
Problem 1: Low or no yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst/ligand. | Use a pre-formed palladium catalyst or ensure the in-situ generation of the active catalyst is efficient. Use high-purity, air- and moisture-sensitive ligands and handle them under an inert atmosphere. |
| Inappropriate choice of base. | The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9] The base should be freshly opened or properly stored. |
| Poor choice of ammonia source. | For the synthesis of a primary amine, an ammonia equivalent is needed. LHMDS can serve as an ammonia surrogate.[9] Alternatively, using a protected amine followed by deprotection might be necessary. |
| Reaction not running under inert conditions. | The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Formation of hydrodehalogenation byproduct.
| Possible Cause | Troubleshooting Step | | Side reaction of the catalyst. | This is a known side reaction in Buchwald-Hartwig aminations.[2] Optimizing the ligand-to-metal ratio can sometimes suppress this pathway. Screening different ligands may be necessary. |
Data Presentation
The following table summarizes typical, though not exhaustively reported, quantitative data for the synthesis of this compound. Yields and purity are highly dependent on the specific reaction conditions and purification methods.
| Synthetic Route | Key Reagents | Typical Yield | Typical Purity | Reference |
| Reduction of Nitro Compound | SnCl₂·2H₂O, HCl, Ethanol | Good to Excellent | >95% after chromatography | General procedure for similar compounds |
| Reduction of Nitro Compound | H₂, Pd/C, Ethanol | Variable (risk of debenzylation) | >95% after chromatography | General procedure |
| Buchwald-Hartwig Amination | 3-bromo-5-(benzyloxy)pyridine, Pd catalyst, Ligand, Base | Moderate to Good | >95% after chromatography | General procedure[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via SnCl₂ Reduction (General Procedure)
This protocol is based on established procedures for the reduction of aromatic nitro compounds.[3]
Materials:
-
3-nitro-5-(benzyloxy)pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-5-(benzyloxy)pyridine in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask. An excess of SnCl₂ (typically 3-5 equivalents) is used.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is approximately 8. A white precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (General Procedure)
This protocol is a general representation of a Buchwald-Hartwig amination to form a primary arylamine.[1][9]
Materials:
-
3-bromo-5-(benzyloxy)pyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia surrogate
-
Anhydrous Toluene or Dioxane
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base (e.g., sodium tert-butoxide if not using LHMDS as the amine source).
-
Add the 3-bromo-5-(benzyloxy)pyridine and the ammonia source (e.g., LHMDS).
-
Add anhydrous solvent (toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Work-up and troubleshooting workflow for SnCl₂ reduction.
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
References
- 1. Buy this compound | 186593-25-9 [smolecule.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent [organic-chemistry.org]
Technical Support Center: 5-(Benzyloxy)pyridin-3-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyridin-3-amine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effect of solvents on reaction rates.
Acylation of this compound
Acylation of the amino group on this compound is a common transformation. The choice of solvent can significantly impact the reaction rate and outcome.
Frequently Asked Questions (FAQs): Acylation
Q1: What is the general mechanism for the acylation of this compound with an acid anhydride?
A1: The acylation proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the amine attacks one of the carbonyl carbons of the anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a carboxylate anion as a leaving group to yield the amide product and a carboxylic acid byproduct.[1]
Q2: Why is a base like pyridine often added to the acylation reaction?
A2: A base such as pyridine serves two primary roles. First, it acts as a nucleophilic catalyst, activating the anhydride. Second, it neutralizes the carboxylic acid byproduct formed during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction.
Q3: How does solvent choice affect the rate of acylation?
A3: The reaction is generally faster in nonpolar solvents compared to polar solvents.[2] This is because nonpolar solvents do not solvate the nucleophilic amine as strongly, leaving it more available to react with the acylating agent.
Troubleshooting Guide: Acylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | 1. Insufficiently reactive acylating agent.2. Protonation of the starting amine.3. Inappropriate solvent. | 1. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).2. Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the acid byproduct.3. Switch to a less polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Formation of multiple products | 1. O-acylation of the benzyloxy group under harsh conditions.2. Di-acylation of the amine (less common). | 1. Use milder reaction conditions (e.g., lower temperature).2. Use a stoichiometric amount of the acylating agent. |
| Difficulty in product isolation | The product may be soluble in the aqueous phase during workup. | Use a more nonpolar extraction solvent or perform multiple extractions. Brine washes can also help to reduce the solubility of the product in the aqueous layer. |
Quantitative Data: Solvent Effect on Acylation Rate
| Solvent | Relative Rate Constant (k_rel) |
| Acetone | 1.00[3] |
| Dichloromethane | ~1.2 |
| Tetrahydrofuran (THF) | ~0.8 |
| Acetonitrile | ~0.6 |
| Dimethylformamide (DMF) | ~0.3 |
Note: These are approximate relative rates based on general solvent effects and data for analogous reactions. Actual rates will vary depending on the specific substrate and reaction conditions.
Experimental Protocol: N-Acetylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Workflow Diagrams
Suzuki-Miyaura Coupling of this compound Derivatives
For Suzuki-Miyaura coupling reactions, a bromo-substituted derivative of this compound is typically used. The solvent system is critical for the efficiency of this palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
A1: The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]
Q2: What is the role of the base in a Suzuki-Miyaura coupling?
A2: The base is crucial for the transmetalation step. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium catalyst. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
Q3: How does the solvent affect the Suzuki-Miyaura coupling reaction rate?
A3: The choice of solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF), often in the presence of water, are commonly used.[5] The solvent influences the solubility of the reagents and the stability of the catalytic intermediates. In some cases, highly polar solvents like DMF can accelerate the reaction but may also lead to side reactions.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Inactive catalyst.2. Poor choice of base or solvent.3. De-boronation of the boronic acid.4. Electron-rich nature of the aminopyridine substrate hindering oxidative addition.[7] | 1. Use a fresh palladium catalyst or a pre-catalyst.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).3. Use the boronic acid immediately after purchase or use a more stable boronate ester.4. Employ a more electron-rich phosphine ligand to facilitate oxidative addition. |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas. |
| Protodehalogenation of the starting material | Presence of water and a strong base. | Use an anhydrous solvent and a milder base if this is a significant side reaction. |
Quantitative Data: Solvent Effect on Suzuki-Miyaura Coupling Rate
Direct kinetic data for the Suzuki-Miyaura coupling of a bromo-derivative of this compound is scarce. The following table provides a qualitative guide to the effect of common solvents on the reaction rate, based on general principles and observations from similar systems.
| Solvent System | General Effect on Rate | Common Issues |
| 1,4-Dioxane / Water | Often provides a good balance of reactivity and stability.[8] | Can be difficult to remove completely. |
| Toluene / Water | Good for higher temperature reactions. | Biphasic system may require vigorous stirring. |
| Tetrahydrofuran (THF) / Water | Generally good reactivity at moderate temperatures. | Lower boiling point limits the reaction temperature. |
| Dimethylformamide (DMF) | Can significantly increase the reaction rate.[6] | Can be difficult to remove and may promote side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-5-(benzyloxy)pyridin-3-amine Derivative
-
Reaction Setup: To a reaction vessel, add the bromo-5-(benzyloxy)pyridin-3-amine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degassing: Bubble an inert gas (argon or nitrogen) through the mixture for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the phosphine ligand (if required) under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]
Reaction Mechanism and Workflow Diagrams
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. connectsci.au [connectsci.au]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation (homocoupling) in common cross-coupling reactions.
General Troubleshooting and FAQs
What is dimer formation and why is it a problem?
Dimer formation, or homocoupling, is a common side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical product (a dimer). This is undesirable as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.
What are the common causes of dimer formation?
Several factors can contribute to dimer formation across different coupling reactions:
-
Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a pathway leading to homocoupling of organometallic reagents.[1][2]
-
Catalyst Decomposition: Inactive palladium species or palladium black can sometimes catalyze homocoupling.
-
Suboptimal Reaction Conditions: Factors like temperature, reaction time, and concentration of reactants can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
In Sonogashira Coupling: The presence of a copper(I) co-catalyst can lead to the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[3]
How can I generally minimize dimer formation?
-
Rigorous Degassing: Thoroughly degassing solvents and inerting the reaction vessel with an inert gas (e.g., argon or nitrogen) is crucial to exclude oxygen.[2]
-
Use of Additives: Mild reducing agents can sometimes be added to maintain the palladium catalyst in its active Pd(0) state.
-
Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the species prone to homocoupling.
-
Ligand Selection: The choice of ligand can significantly impact the rates of the catalytic cycle steps, and selecting an appropriate ligand can disfavor the pathways leading to dimer formation.[1]
-
Temperature Control: Optimizing the reaction temperature can help to favor the desired cross-coupling reaction over homocoupling.
Below are troubleshooting guides for specific coupling reactions.
Suzuki-Miyaura Coupling: Troubleshooting Guide
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, the homocoupling of the organoboron reagent is a frequent side reaction.
Diagram: Suzuki Catalytic Cycle and Homocoupling Pathway
Caption: Suzuki catalytic cycle with a competing homocoupling pathway initiated by Pd(0) oxidation.
FAQs for Suzuki Coupling
| Question | Answer and Recommended Actions |
| I am observing significant amounts of boronic acid homocoupling product. What is the most likely cause? | The most common cause is the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II), initiating a homocoupling pathway.[1][2] Actions: 1. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas. 2. Thoroughly purge the reaction flask with an inert gas (argon or nitrogen) before adding reagents. 3. Consider using a glovebox for reaction setup. |
| Can the choice of palladium precursor affect homocoupling? | Yes. Using a Pd(II) precursor requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions, including homocoupling.[1] Actions: 1. Consider using a Pd(0) precatalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. If using a Pd(II) source, ensure the ligand and other reaction components can effectively reduce it to Pd(0). |
| How does the base influence dimer formation? | The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base or concentration can affect the rate of the desired catalytic cycle, potentially allowing more time for side reactions like homocoupling to occur. Actions: 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure the base is of high purity and anhydrous if required by the reaction conditions. |
| Will changing the ligand help reduce homocoupling? | Yes, ligand choice is critical. Bulky, electron-rich phosphine ligands often promote the reductive elimination step of the desired cross-coupling, which can outcompete the homocoupling pathway.[1] Actions: 1. For challenging couplings or to minimize homocoupling, consider using bulky biarylphosphine ligands like SPhos or XPhos.[4] 2. Optimize the palladium-to-ligand ratio. |
Quantitative Data: Effect of Reaction Conditions on Suzuki Homocoupling
| Parameter | Condition A | Dimer Formation (%) | Condition B | Dimer Formation (%) | Reference |
| Oxygen | Air | >10% | Degassed | <1% | [1][2] |
| Catalyst | Pd(OAc)₂ | ~5-10% | Pd(PPh₃)₄ | ~1-3% | [2] |
| Ligand | PPh₃ | ~8% | SPhos | <2% | [4] |
| Temperature | 100 °C | ~7% | 60 °C | ~2% | [5] |
Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand if necessary.
-
-
Solvent Addition:
-
Add a thoroughly degassed solvent mixture (e.g., toluene/water 4:1). The solvent should be sparged with argon for at least 30 minutes prior to use.
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimized temperature (e.g., 80 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling: Troubleshooting Guide
A primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser coupling, which is often promoted by the copper co-catalyst.
Diagram: Sonogashira Catalytic Cycle and Glaser Coupling Pathway
Caption: Sonogashira cycle alongside the copper-mediated Glaser homocoupling of the alkyne.
FAQs for Sonogashira Coupling
| Question | Answer and Recommended Actions |
| I am getting a lot of alkyne homocoupling (Glaser product). What should I do? | Glaser coupling is an oxidative process promoted by the copper catalyst in the presence of oxygen.[3] Actions: 1. Go copper-free: The most effective solution is to use a copper-free Sonogashira protocol.[6][7] 2. Rigorous Degassing: If using copper, ensure the reaction is completely free of oxygen by using degassed solvents and maintaining an inert atmosphere. 3. Use an Amine Base: The amine base not only acts as a base but can also help to keep the copper(I) in a reduced state. |
| Can I run a Sonogashira reaction without a copper co-catalyst? | Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid Glaser coupling.[6][7][8] These reactions typically require a slightly different catalyst system, often with more specialized ligands, and may need slightly higher temperatures. |
| What are the key components of a copper-free Sonogashira reaction? | A typical copper-free protocol involves a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., PPh₃, XPhos), and a base (e.g., Cs₂CO₃, Et₃N) in a suitable solvent.[8] |
Quantitative Data: Copper vs. Copper-Free Sonogashira
| Parameter | Condition A | Dimer Formation (%) | Condition B | Dimer Formation (%) | Reference |
| Catalyst System | Pd(PPh₃)₄ / CuI | 5-15% | Pd(OAc)₂ / XPhos (Cu-free) | <2% | [8][9] |
| Atmosphere | Air (with CuI) | >20% | Argon (with CuI) | ~5% | [3] |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
-
Reagent Addition:
-
Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane).
-
Add the terminal alkyne (1.2 equiv).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Heck Coupling: Troubleshooting Guide
In the Heck reaction, dimer formation can occur through the homocoupling of the aryl halide or the alkene.
Diagram: Heck Reaction Troubleshooting Logic
Caption: A logical workflow for troubleshooting dimer formation in Heck reactions.
FAQs for Heck Coupling
| Question | Answer and Recommended Actions |
| I am observing biaryl product from the homocoupling of my aryl halide. Why is this happening? | This can occur if the oxidative addition of the aryl halide to Pd(0) is followed by a competing reaction pathway before the alkene insertion can take place. High temperatures and high concentrations of the aryl halide can promote this side reaction.[10] |
| How can I prevent the homocoupling of the aryl halide? | Actions: 1. Lower the temperature: This can slow down the rate of the homocoupling reaction relative to the desired Heck coupling. 2. Use a more reactive alkene: If possible, using an alkene that undergoes migratory insertion more readily can help to outcompete the homocoupling pathway. 3. Optimize the base: The choice of base can influence the stability of the catalytic intermediates. |
| Can the alkene also undergo homocoupling? | While less common than aryl halide homocoupling, some activated alkenes can undergo dimerization under certain conditions, particularly at high temperatures or with certain catalyst systems. |
Quantitative Data: Effect of Temperature on Heck Reaction Side Products
| Temperature (°C) | Desired Product Yield (%) | Dimer Formation (%) | Reference |
| 140 | 75 | 15 | [11] |
| 120 | 88 | 8 | [11] |
| 100 | 92 | 4 | [11] |
Experimental Protocol: A General Protocol for the Heck Reaction
-
Reaction Setup:
-
In a sealed tube, combine the aryl halide (1.0 equiv), alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and base (e.g., Et₃N, 2.0 equiv).
-
-
Solvent Addition:
-
Add a degassed solvent such as DMF or acetonitrile.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purify by column chromatography.
-
Stille Coupling: Troubleshooting Guide
The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[12][13]
Diagram: Stille Reaction Workflow to Minimize Homocoupling
Caption: A workflow outlining key steps to minimize homocoupling in Stille coupling reactions.
FAQs for Stille Coupling
| Question | Answer and Recommended Actions |
| My main side product is the dimer of my organostannane. What can I do? | Organostannane homocoupling can occur through a radical pathway or via reaction with the Pd(II) precatalyst.[12] Actions: 1. Ensure an oxygen-free environment: As with other coupling reactions, rigorous degassing is important. 2. Use a Pd(0) precatalyst: This can help to avoid side reactions with a Pd(II) source. 3. Add a copper(I) co-catalyst: Copper(I) salts (e.g., CuI) can act as a scavenger for free ligands, which can accelerate the desired transmetalation step and suppress homocoupling.[14] 4. Ligand choice: Less coordinating ligands like triphenylarsine (AsPh₃) can sometimes be beneficial. |
| Does the order of addition of reagents matter? | Yes, adding the organostannane slowly to the reaction mixture containing the aryl halide and catalyst can help to keep its concentration low, thereby minimizing the rate of homocoupling. |
| Are there any additives that can help? | Besides copper(I) salts, lithium chloride (LiCl) is sometimes used as an additive in Stille couplings. It is thought to facilitate the transmetalation step by forming a more reactive organostannate species. |
Quantitative Data: Effect of Additives on Stille Homocoupling
| Additive | Desired Product Yield (%) | Dimer Formation (%) | Reference |
| None | 65 | 25 | [14] |
| CuI (10 mol%) | 85 | 8 | [14] |
| LiCl (2 equiv) | 80 | 12 | [15] |
Experimental Protocol: Stille Coupling with Minimized Homocoupling
-
Reaction Setup:
-
To a Schlenk flask under argon, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI (10 mol%).
-
-
Solvent and Reagent Addition:
-
Add a degassed solvent (e.g., THF, dioxane).
-
Slowly add the organostannane reagent (1.1 equiv) via syringe pump over a period of time (e.g., 1 hour).
-
-
Reaction Execution:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress.
-
-
Work-up:
-
Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.[13]
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. uwindsor.ca [uwindsor.ca]
troubleshooting poor solubility of 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 5-(Benzyloxy)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is an aromatic amine with a significant nonpolar benzyloxy group. This large hydrocarbon portion of the molecule is hydrophobic and can hinder the formation of hydrogen bonds with water, leading to poor aqueous solubility.[1][2] The pyridine ring itself has some polar character, but the overall molecule possesses considerable lipophilicity, making it more soluble in organic solvents than in water.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
A3: Several strategies can be employed to improve the aqueous solubility of this compound:
-
pH Adjustment: As an amine, this compound is a weak base. Lowering the pH of the aqueous solution with a suitable acid will protonate the amino group, forming a more soluble salt.[3][4]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is the concentration of a compound that dissolves from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer and allowed to equilibrate for a short period. It reflects the solubility of the amorphous or less stable solid form and is often higher than thermodynamic solubility.[3][7] This measurement is useful for early-stage drug discovery to quickly assess solubility for in vitro assays.[3]
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a specific solvent. It is determined by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours).[8] This value is critical for formulation development and predicting in vivo absorption.
For initial troubleshooting and screening, kinetic solubility is often sufficient. For formulation and late-stage development, thermodynamic solubility is essential.
Troubleshooting Guides
Issue: Precipitate formation when diluting a DMSO stock solution of this compound into an aqueous buffer.
This is a common issue indicating that the kinetic solubility of the compound in the final buffer composition has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If the experimental protocol allows, slightly increasing the percentage of DMSO in the final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.
-
Adjust Buffer pH: Since this compound is a weak base, lowering the pH of your aqueous buffer will increase its solubility. Aromatic amines are generally more soluble at a pH below their pKa.[4] Experiment with buffers of decreasing pH (e.g., pH 6.5, 6.0, 5.5) to find a suitable condition where the compound remains soluble and your assay is not compromised.
-
Use a Different Co-solvent: If DMSO is not effective or compatible with your assay, consider other water-miscible co-solvents such as ethanol, methanol, or polyethylene glycol 400 (PEG 400).
-
Determine Thermodynamic Solubility: If the above steps fail, it is advisable to determine the thermodynamic solubility of your compound in the desired buffer to understand its intrinsic solubility limits.
Data Presentation
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Predicted Solubility (µg/mL) | Predicted Solubility (mM) |
| Water (pH 7.4) | < 10 | < 0.05 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 10 | < 0.05 |
| Water (pH 5.0) | 100 - 500 | 0.5 - 2.5 |
| Ethanol | > 10,000 | > 50 |
| Methanol | > 10,000 | > 50 |
| Dimethyl Sulfoxide (DMSO) | > 50,000 | > 250 |
| N,N-Dimethylformamide (DMF) | > 50,000 | > 250 |
| Acetonitrile | 1,000 - 5,000 | 5 - 25 |
| Dichloromethane | 5,000 - 10,000 | 25 - 50 |
| Hexanes | < 10 | < 0.05 |
Note: This data is predicted based on the chemical structure and general solubility principles of similar compounds. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a compound using the shake-flask method with subsequent analysis by UV/Vis spectroscopy or LC-MS.[7][9][10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Filtration plate or centrifugation setup
-
UV/Vis microplate reader or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200 µM). The final DMSO concentration should be kept constant, typically ≤1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Separate any precipitate by either centrifuging the plate and taking the supernatant or by filtering the solution through a filtration plate.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a pre-established calibration curve via UV/Vis spectroscopy or LC-MS.
-
The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Protocol 2: Improving Solubility with pH Adjustment
This protocol describes how to systematically test the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)
-
Vortex mixer
-
Shaker incubator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical method to determine concentration (e.g., HPLC-UV)
Procedure:
-
Prepare a set of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.
-
Seal the vials and shake them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
Protocol 3: Improving Solubility with Co-solvents
This protocol outlines a method for evaluating the effect of different co-solvents on the solubility of this compound.[5][6]
Materials:
-
This compound
-
Aqueous buffer (e.g., water or PBS)
-
A selection of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)
-
Vortex mixer
-
Shaker incubator
-
Filtration apparatus
-
Analytical method to determine concentration
Procedure:
-
Prepare a series of aqueous buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of solid this compound to a known volume of each co-solvent mixture in separate vials.
-
Seal the vials and shake them at a constant temperature for 24-48 hours.
-
After reaching equilibrium, filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent percentage to determine the most effective co-solvent and its optimal concentration for your needs.
Signaling Pathways and Logical Relationships
The decision-making process for addressing solubility issues can be visualized as a logical flow.
Caption: Decision tree for addressing poor solubility.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyridin-3-amine. The information is designed to address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under stress conditions?
-
Oxidative Degradation: The pyridine nitrogen and the exocyclic amine group are susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of N-oxides and nitro derivatives.[1]
-
Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage of the benzyloxy group may be susceptible to cleavage, yielding 5-hydroxypyridin-3-amine and benzyl alcohol.
-
Photolytic Degradation: Although pyridine rings are generally more stable than dihydropyridine rings, prolonged exposure to UV or visible light could induce photolytic degradation, potentially leading to dimerization or other complex rearrangements. Some dihydropyridine-containing drugs are known to be susceptible to photodegradation.[2]
-
Thermal Degradation: High temperatures can induce decomposition. The specific degradation products will depend on the experimental conditions (e.g., presence of oxygen, moisture).
Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could be the cause?
A2: The appearance of new peaks in your chromatogram likely indicates degradation of your this compound sample. The nature of the degradation product can be inferred from the storage conditions:
-
Ambient light and air exposure: If the sample was not protected from light and air, oxidative and/or photolytic degradation may have occurred.
-
Acidic or basic sample matrix: If your sample was dissolved in an acidic or basic solution, hydrolysis of the benzyloxy group might be the cause.
-
Elevated temperature: If the sample was exposed to high temperatures, thermal degradation products may have formed.
To identify the degradation products, techniques like LC-MS or GC-MS are recommended.
Q3: My NMR spectrum of this compound shows impurities. How can I identify them?
A3: To identify impurities, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be useful. Comparing the spectra of your sample with a reference standard is the first step. If a degradation product is suspected, consider the potential pathways mentioned in Q1. For example, the loss of the benzyl group signals and the appearance of a new hydroxyl proton signal could indicate hydrolysis. For definitive identification, isolating the impurity using preparative HPLC followed by full characterization is often necessary.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, the following precautions are recommended:
-
Storage: Store the compound in a tightly sealed, amber-colored vial at low temperatures (2-8°C is often recommended) and under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Minimize exposure to light, air, and moisture. Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at low temperatures and protected from light.
-
pH control: Avoid strongly acidic or basic conditions unless required for a specific reaction. Buffering your solutions may help maintain stability.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peak | Interaction of the basic amine with acidic silanols on the column | Use a base-deactivated column. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. |
| Fronting peak | Column overload | Decrease the injection volume or the concentration of the sample. |
| Broad peak | Poor column efficiency or secondary interactions | Ensure the column is properly conditioned. Check for and eliminate any dead volume in the HPLC system. Optimize mobile phase composition and pH. |
| Split peak | Clogged frit or partially blocked column | Back-flush the column. If the problem persists, replace the column. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased potency over time | Degradation of the compound in the assay medium | Prepare fresh stock solutions for each experiment. Perform a time-course stability study of the compound in the assay medium by HPLC to assess its stability under the assay conditions. |
| High variability between replicates | Adsorption of the compound to plasticware | Use low-binding microplates and pipette tips. Include a detergent (e.g., Tween-20) in the assay buffer if compatible with the assay. |
| Unexpected biological activity | Presence of a biologically active degradation product | Characterize the purity of your compound stock by HPLC-MS before each experiment. If impurities are detected, purify the compound. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a period of 7 days.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a UV detector and a mass spectrometer.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 5-(Benzyloxy)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Benzyloxy)pyridin-3-amine. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on optimizing the reaction temperature.
Troubleshooting Guides
The following is a list of potential problems and corresponding solutions that may be encountered during the synthesis of this compound, particularly via the reduction of 5-(benzyloxy)-3-nitropyridine.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-T-001 | Why is my reaction yield of this compound consistently low? | 1. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at an efficient rate, or too high, leading to degradation of the starting material or product. 2. Inefficient Stirring: Poor mixing can lead to localized temperature gradients and incomplete reaction. 3. Catalyst Inactivity: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. 4. Purity of Starting Material: Impurities in the 5-(benzyloxy)-3-nitropyridine can interfere with the reaction. | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal conditions. Start with a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. 2. Ensure Efficient Stirring: Use a suitable stir bar and a stir plate with adequate power to ensure the reaction mixture is homogeneous. 3. Use Fresh Catalyst: For catalytic hydrogenation, use a fresh batch of catalyst. Consider using a different type of catalyst (e.g., Pd/C, Pt/C, or Raney Nickel). 4. Purify Starting Material: Recrystallize or chromatograph the 5-(benzyloxy)-3-nitropyridine before use. |
| SYN-T-002 | My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can I avoid them? | 1. Incomplete Reaction: The presence of starting material (5-(benzyloxy)-3-nitropyridine) is a common impurity. 2. Formation of Side Products: Over-reduction or side reactions can lead to the formation of azo or azoxy compounds, especially if using metal-based reducing agents like SnCl₂.[1][2] 3. Degradation of Product: The product may be sensitive to prolonged heating or exposure to air. | 1. Increase Reaction Time or Temperature: Monitor the reaction closely by TLC until the starting material is fully consumed. A slight increase in temperature or reaction time might be necessary. 2. Control Reaction Conditions: When using SnCl₂, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled.[1] For catalytic hydrogenation, ensure the system is properly purged of air. 3. Purification: Purify the crude product using column chromatography or recrystallization.[3][4][5] |
| SYN-T-003 | The reaction seems to have stalled and is not proceeding to completion. What should I do? | 1. Catalyst Deactivation: The catalyst may have become inactive during the reaction.[6] 2. Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to fully reduce the starting material. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Add More Catalyst: If using a heterogeneous catalyst, adding a fresh portion may restart the reaction. 2. Add More Reducing Agent: If using a chemical reductant like SnCl₂, add an additional portion and monitor the reaction. 3. Increase Temperature: Gradually increase the reaction temperature by 5-10 °C and monitor for any progress. |
| SYN-T-004 | How can I effectively remove the tin salts after a SnCl₂ reduction? | Tin salts can be difficult to remove and may co-precipitate with the product.[1] | After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic. The resulting tin hydroxides can be filtered off. Thoroughly washing the organic extract with brine can also help remove residual tin salts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is the reduction of the corresponding nitro compound, 5-(benzyloxy)-3-nitropyridine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with a chemical reducing agent such as tin(II) chloride (SnCl₂) in an acidic medium.
Q2: What is the optimal temperature range for the reduction of 5-(benzyloxy)-3-nitropyridine?
The optimal temperature will depend on the specific reducing agent used. For catalytic hydrogenation, the reaction is often carried out at room temperature to 50 °C. For reductions with SnCl₂, a temperature range of 60-80 °C is typically employed. It is crucial to perform a temperature optimization study for your specific reaction setup to maximize yield and minimize impurities.
Q3: What solvents are suitable for this synthesis?
For catalytic hydrogenation, common solvents include ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF). For SnCl₂ reductions, ethanol or a mixture of ethanol and concentrated hydrochloric acid is often used.
Q4: Are there any specific safety precautions I should take?
When working with hydrogen gas for catalytic hydrogenation, ensure the system is properly sealed and operated in a well-ventilated fume hood to prevent the risk of explosion. Tin compounds can be toxic, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.[1]
Q5: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the reaction's progress.
Data on Temperature Optimization
The following table provides representative data on the effect of temperature on the yield and purity of this compound synthesized via the reduction of 5-(benzyloxy)-3-nitropyridine using SnCl₂.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 40 | 12 | 45 | >98 |
| 60 | 6 | 78 | 97 |
| 70 | 4 | 92 | 95 |
| 80 | 4 | 85 | 90 |
| 100 | 2 | 65 | 75 |
Note: This data is representative and may vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Experimental Protocol: Synthesis of this compound via SnCl₂ Reduction
This protocol describes a general procedure for the synthesis of this compound from 5-(benzyloxy)-3-nitropyridine using tin(II) chloride.
Materials:
-
5-(benzyloxy)-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 5-(benzyloxy)-3-nitropyridine (1.0 eq) and ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.
-
Slowly add concentrated hydrochloric acid.
-
Heat the reaction mixture to 70 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO₃ until the pH is ~8.
-
Filter the resulting precipitate of tin salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-(Benzyloxy)pyridin-3-amine
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-(Benzyloxy)pyridin-3-amine is a critical step in the journey toward a safe and effective final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of two representative reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, alongside a discussion of alternative analytical techniques. The data and impurities presented are hypothetical, based on common synthetic routes, to illustrate the comparative process.
Understanding Potential Impurities
To develop a robust purity analysis method, it is crucial to understand the potential impurities that may arise during the synthesis of this compound. Two common synthetic pathways can introduce specific impurities:
-
Williamson Ether Synthesis: This route typically involves the reaction of 3-amino-5-hydroxypyridine with a benzyl halide (e.g., benzyl bromide).
-
Reduction of a Nitro Precursor: This pathway may involve the synthesis of 5-(benzyloxy)-3-nitropyridine followed by the reduction of the nitro group to an amine.
Based on these routes, a range of potential process-related impurities and degradation products should be considered, including starting materials, intermediates, and by-products.
Comparative HPLC Analysis: Method A vs. Method B
Two distinct RP-HPLC methods are presented below to demonstrate how different chromatographic conditions can influence the separation and analysis of this compound and its hypothetical impurities.
Table 1: Hypothetical Impurity Profile
| Impurity ID | Hypothetical Impurity Name | Source |
| IMP-1 | 3-Amino-5-hydroxypyridine | Starting Material (Route 1) |
| IMP-2 | Benzyl Alcohol | Reagent/By-product |
| IMP-3 | 5-(Benzyloxy)-3-nitropyridine | Intermediate (Route 2) |
| IMP-4 | 5-Amino-3-hydroxypyridine | Degradation/By-product (Route 2) |
Method A: Isocratic Elution with Acetonitrile
This method employs a standard C18 column with a neutral pH mobile phase and isocratic elution, representing a common starting point for method development for this type of compound.
Table 2: Chromatographic Performance of Method A
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) | Tailing Factor (Tf) |
| IMP-1 | 2.1 | 0.08 | - | 1.2 |
| IMP-4 | 2.5 | 0.05 | 2.1 | 1.1 |
| IMP-2 | 3.8 | 0.12 | 5.4 | 1.0 |
| This compound | 7.5 | 99.70 | 12.1 | 1.1 |
| IMP-3 | 9.2 | 0.05 | 4.8 | 1.2 |
Method B: Gradient Elution with Methanol and Acidic Mobile Phase
Method B utilizes a gradient elution with a different organic modifier (methanol) and an acidic mobile phase, which can offer different selectivity and improved peak shape for basic compounds like amines.
Table 3: Chromatographic Performance of Method B
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) | Tailing Factor (Tf) |
| IMP-1 | 1.8 | 0.08 | - | 1.1 |
| IMP-4 | 2.2 | 0.05 | 2.5 | 1.0 |
| IMP-2 | 4.5 | 0.12 | 10.1 | 1.0 |
| This compound | 6.8 | 99.70 | 8.5 | 1.0 |
| IMP-3 | 8.1 | 0.05 | 5.2 | 1.1 |
Experimental Protocols
Sample Preparation
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate if necessary to ensure complete dissolution.
HPLC Method A Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 (v/v) Acetonitrile : Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 15 minutes
HPLC Method B Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Comparison and Discussion
-
Resolution and Selectivity: Method B, with its gradient elution and acidic mobile phase, shows improved resolution between the early eluting polar impurities (IMP-1 and IMP-4). The acidic conditions help to protonate the amine functional groups, leading to more consistent interactions with the stationary phase and sharper peaks, as indicated by the improved tailing factors.
-
Run Time: Method B offers a slightly shorter retention time for the main peak, which could be advantageous for high-throughput analysis.
-
Robustness: Isocratic methods like Method A are often considered more robust and easier to transfer between different HPLC systems. However, gradient methods like Method B are superior for separating complex mixtures with components of varying polarity.
For routine quality control where the impurity profile is well-defined, the simpler isocratic Method A may be sufficient. For impurity profiling, method development, and stability studies, the superior separating power of the gradient Method B would be preferable.
Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be used for purity and impurity analysis, particularly for orthogonal testing to confirm purity.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For pyridine derivatives, GC can be a powerful tool, often coupled with a Flame Ionization Detector (FID) for general purity or a Mass Spectrometer (MS) for impurity identification.[1][2][3] Derivatization may be necessary to improve the volatility of less volatile impurities.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful for charged species.[4][5][6][7] Given the basic nature of the amine group in this compound, CE could provide a different separation mechanism and thus be a valuable orthogonal technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities. It provides structural information that is invaluable for impurity identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the definitive method for identifying unknown impurities.
Visualizing the Workflow
A clear workflow is essential for systematic purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic for Analytical Method Selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Structure-Activity Relationship of 5-(Benzyloxy)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery Professionals
The 5-(benzyloxy)pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate in the synthesis of potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as kinase inhibitors. The information presented herein is synthesized from studies on structurally related aminopyridine derivatives, offering valuable insights for the rational design of novel therapeutic agents.
Comparative Analysis of Analog Activity
The inhibitory activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridine and benzyl rings. The following table summarizes the hypothetical structure-activity relationship based on data from related aminopyridine kinase inhibitors. The data is presented to illustrate general SAR trends rather than representing absolute experimental values for the specific this compound scaffold, for which comprehensive public data is not available.
| Analog | Modification | Target Kinase (Hypothetical) | IC50 (nM) (Illustrative) | Key SAR Observations |
| 1 (Parent) | This compound | PI3Kα | 500 | Baseline activity. |
| 2 | Introduction of an electron-withdrawing group (e.g., -Cl) at the 4-position of the benzyl ring. | PI3Kα | 250 | Enhances binding affinity, likely through favorable interactions in the kinase hinge region. |
| 3 | Introduction of an electron-donating group (e.g., -OCH3) at the 4-position of the benzyl ring. | PI3Kα | 750 | Reduces activity, suggesting steric hindrance or unfavorable electronic effects. |
| 4 | Replacement of the benzyl group with a smaller alkyl group (e.g., methyl). | PI3Kα | >1000 | The benzyloxy moiety is crucial for potent inhibitory activity, likely providing key hydrophobic interactions. |
| 5 | Introduction of a substituent at the 2-position of the pyridine ring (e.g., -CH3). | PI3Kα | 600 | Generally well-tolerated, but may slightly decrease activity depending on the substituent size. |
| 6 | Introduction of a substituent at the 6-position of the pyridine ring (e.g., -F). | PI3Kα | 400 | Can improve activity, potentially by enhancing binding interactions or altering the compound's physicochemical properties. |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors, adapted from studies on related aminopyridine compounds.
General Synthesis of this compound Analogs
Substituted this compound analogs can be synthesized via a multi-step process. A key step often involves the nucleophilic aromatic substitution of a suitable dihalopyridine with a substituted benzyl alcohol, followed by the introduction of the amine functionality.
Example Synthesis of a Substituted Analog:
A mixture of 3,5-dibromopyridine (1.0 eq), a substituted benzyl alcohol (1.2 eq), and a non-nucleophilic base such as sodium hydride (1.5 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated and then subjected to an amination reaction, for example, using a Buchwald-Hartwig amination protocol with a suitable amine source, a palladium catalyst, and a phosphine ligand. The final product is purified by column chromatography.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
The inhibitory activity of the synthesized analogs against a target kinase such as PI3Kα can be determined using a luminescence-based kinase assay.
-
Reagents and Materials : Recombinant human PI3Kα, ATP, substrate (e.g., PIP2), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The kinase reaction is performed in a 96-well plate.
-
A solution of the test compound at various concentrations is pre-incubated with the PI3Kα enzyme in the reaction buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds is often assessed in cancer cell lines.
-
Cell Lines : A relevant cancer cell line (e.g., MCF-7 for breast cancer) is used.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
-
Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Visualizing Key Pathways and Workflows
The following diagrams illustrate a representative signaling pathway targeted by aminopyridine kinase inhibitors and a typical experimental workflow.
References
A Comparative Guide to the Biological Activities of Aminopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Aminopyridines are a class of heterocyclic organic compounds that consist of a pyridine ring substituted with an amino group. The position of the amino group on the pyridine ring dictates the isomer (2-, 3-, or 4-) and significantly influences the molecule's chemical properties and biological activities. These isomers have garnered considerable attention in medicinal chemistry due to their diverse pharmacological effects, ranging from modulation of neuronal activity to antimicrobial properties.
Comparative Biological Activities
The aminopyridine isomers exhibit distinct profiles of biological activity, targeting different molecular pathways and cellular processes. A summary of their primary activities is presented below, with detailed quantitative data provided in the subsequent tables.
-
4-Aminopyridine (4-AP) is the most extensively studied isomer, primarily known for its potent, non-selective blockade of voltage-gated potassium (Kv) channels.[1][2] This activity leads to the prolongation of action potentials, enhanced neurotransmitter release, and improved nerve impulse conduction in demyelinated neurons. Consequently, 4-AP (also known as dalfampridine) is an approved medication for improving walking in patients with multiple sclerosis.[3]
-
3-Aminopyridine (3-AP) demonstrates neuroprotective properties, acting through mechanisms that involve the neutralization of intracellular calcium and free radicals, as well as the elevation of anti-apoptotic proteins.[4] It is a less potent potassium channel blocker compared to 4-AP.[5] Some studies suggest that polymerization is necessary for its anti-staphylococcal activity.[6]
-
2-Aminopyridine (2-AP) and its derivatives are recognized for a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.[7] Notably, specific derivatives of 2-aminopyridine have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system. The antibacterial mechanism of 2-aminopyridine derivatives is thought to involve the disruption of the bacterial cell membrane.[7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the biological activities of aminopyridine isomers and their derivatives. Direct comparative studies across all three isomers for each activity are limited; therefore, the data is presented for each isomer where available.
Table 1: Inhibition of Voltage-Gated Potassium (Kv) Channels
| Isomer | Channel Subtype | IC50 Value | Cell Type | Reference |
| 4-Aminopyridine | Kv1.1 | 89 µM | Sol-8 muscle cells | [5] |
| Kv3.1/3.2 | 29 - 300 µM | - | [1][2] | |
| Kv3.3 | 1.2 mM | - | [2] | |
| Kv3.4 | 500 µM | - | [1] | |
| 3-Aminopyridine | Kv1.1 | 2.2 mM | Sol-8 muscle cells | [5] |
| 2-Aminopyridine | - | Data not available | - | - |
Table 2: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by 2-Aminopyridine Derivatives
| 2-Aminopyridine Derivative | Target | Ki Value | Selectivity | Reference |
| Compound with pyrrolidinomethyl scaffold | nNOS | Low nanomolar | >1000-fold over eNOS | [8] |
| Symmetric double-headed aminopyridines | nNOS | Low nanomolar | Modest isoform selectivity | [8] |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Isomer/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |
| 2-Aminopyridine Derivative (2c) | Staphylococcus aureus | 39 | [7][9] |
| Bacillus subtilis | 39 | [7][9] | |
| 3-Aminopyridine | Staphylococcus aureus | Inactive as a monomer; active upon polymerization | [6] |
| 4-Aminopyridine | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp for Potassium Channel Blockade
The whole-cell patch-clamp technique is employed to investigate the effects of aminopyridine isomers on voltage-gated potassium channels expressed in mammalian cell lines (e.g., Sol-8 muscle cells) or Xenopus oocytes.[5]
-
Cell Preparation: Cells expressing the target Kv channel are cultured on coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by gentle suction, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to +40 mV) are applied to elicit potassium currents.
-
Drug Application: The aminopyridine isomer of interest is applied to the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting potassium currents are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
The hemoglobin capture assay is a common method to determine the inhibitory activity of compounds against nNOS.
-
Reaction Mixture: A reaction mixture is prepared containing purified nNOS enzyme, L-arginine (the substrate), NADPH, and other necessary cofactors in a suitable buffer.
-
Inhibitor Addition: The 2-aminopyridine derivative is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Nitric Oxide Detection: The amount of nitric oxide (NO) produced is quantified by measuring the conversion of oxyhemoglobin to methemoglobin, which can be monitored spectrophotometrically.
-
Data Analysis: The inhibitory potency (Ki value) is calculated by fitting the concentration-response data to an appropriate model.
Broth Microdilution for Antibacterial Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][9]
-
Preparation of Antimicrobial Agent: A stock solution of the aminopyridine isomer is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the aminopyridine isomer that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of the aminopyridine isomers stem from their interactions with different signaling pathways.
4-Aminopyridine: Potassium Channel Blockade in Demyelinated Axons
In neurological conditions like multiple sclerosis, the myelin sheath that insulates nerve fibers is damaged, exposing voltage-gated potassium channels. The outflow of potassium ions through these exposed channels weakens the action potential, impairing nerve impulse conduction. 4-Aminopyridine physically blocks these exposed Kv channels, reducing potassium leakage and thereby restoring the action potential and improving nerve signal transmission.[3]
Caption: Mechanism of 4-Aminopyridine in improving nerve conduction.
2-Aminopyridine: Inhibition of Neuronal Nitric Oxide Synthase
Certain derivatives of 2-aminopyridine act as inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide (NO), a signaling molecule with diverse roles in the nervous system. Overproduction of NO by nNOS is implicated in neurodegenerative diseases. By inhibiting nNOS, these 2-aminopyridine derivatives can modulate NO signaling pathways, offering a potential therapeutic strategy.
Caption: Inhibition of nNOS by 2-aminopyridine derivatives.
3-Aminopyridine: Neuroprotection via Multiple Pathways
The neuroprotective effects of 3-aminopyridine are believed to be multifactorial. It has been shown to counteract excitotoxicity by neutralizing excessive intracellular calcium and reducing free radical formation. Furthermore, it can upregulate anti-apoptotic proteins, thereby inhibiting programmed cell death. One of the key signaling pathways implicated in cellular defense against oxidative stress is the Keap1-Nrf2 pathway. While not directly demonstrated for 3-aminopyridine, activation of this pathway is a plausible mechanism for its neuroprotective effects.
Caption: Proposed neuroprotective mechanisms of 3-aminopyridine.
Conclusion
The structural isomers of aminopyridine display a remarkable diversity in their biological activities. 4-Aminopyridine is a well-established potassium channel blocker with clinical applications in multiple sclerosis. 2-Aminopyridine and its derivatives show promise as nNOS inhibitors and antimicrobial agents. 3-Aminopyridine exhibits neuroprotective effects through multiple pathways. This comparative guide highlights the importance of isomeric structure in determining pharmacological function and provides a foundation for the future design and development of novel therapeutics based on the aminopyridine scaffold. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these isomers.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Kv3 Channels: Enablers of Rapid Firing, Neurotransmitter Release, and Neuronal Endurance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Neuroprotective Activity of 3‐Aminopyridine‐2‐Carboxaldehyde Thiosemicarbazone (PAN‐811), a Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
A Comparative Analysis of Protecting Groups for Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the amino group in aminopyridines are fundamental to the successful synthesis of a vast array of pharmaceuticals and complex organic molecules. The nucleophilicity of the amino group necessitates its masking to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an objective comparison of common protecting groups for aminopyridines, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trifluoroacetyl (TFA), with a focus on their performance, stability, and orthogonality, supported by experimental data.
Performance Comparison of Protecting Groups
The choice of a suitable protecting group is contingent upon its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and experimental data for the protection and deprotection of aminopyridines with Boc, Cbz, Fmoc, and TFA groups.
Protection of Aminopyridines: A Quantitative Overview
| Protecting Group | Reagent | Aminopyridine Isomer | Solvent | Base | Time | Yield (%) | Reference |
| Boc | (Boc)₂O | 2-Aminopyridine | Dichloromethane | DMAP, TEA | 2 h | 90% | [1] |
| (Boc)₂O | 3-Aminopyridine | Dichloromethane | EDCI, HOBT, TEA | 1 h | 85% | [2] | |
| (Boc)₂O | 4-Aminopyridine | Dichloromethane | EDCI, HOBT, TEA | 0.5 h | 90% | [1] | |
| Cbz | Cbz-Cl | General Amines | THF/H₂O (2:1) | NaHCO₃ | 20 h | ~90% | [3] |
| Fmoc | Fmoc-Cl | General Amines | Dioxane/H₂O | NaHCO₃ | - | High | [4] |
| TFA | Trifluoroacetic Anhydride | General Amines | Dichloromethane | Pyridine | - | High | [5] |
Deprotection of N-Protected Aminopyridines
| Protecting Group | Reagent(s) | Solvent | Temperature | Time | Notes |
| Boc | TFA or HCl | Dichloromethane or Dioxane | Room Temp. | 0.5 - 2 h | Acid-labile. |
| Cbz | H₂, Pd/C | Methanol or Ethanol | Room Temp. | 1 - 12 h | Cleaved by hydrogenolysis. |
| Fmoc | 20% Piperidine | DMF | Room Temp. | < 30 min | Base-labile. |
| TFA | K₂CO₃ or NaBH₄ | Methanol/Water or Ethanol/THF | Room Temp. | - | Base-labile or reductive cleavage. |
Orthogonality and Stability
A key consideration in complex multi-step syntheses is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[]
-
Boc: Stable to catalytic hydrogenation and basic conditions, making it orthogonal to Cbz and Fmoc.[7]
-
Cbz: Stable to acidic and basic conditions, orthogonal to Boc and Fmoc.[7]
-
Fmoc: Stable to acidic conditions and catalytic hydrogenation, orthogonal to Boc and Cbz.[4][7]
-
TFA: Stable to acidic conditions, offering orthogonality with Boc and Cbz.
The following diagram illustrates the orthogonal deprotection strategies for these protecting groups.
Caption: Orthogonal deprotection of common amine protecting groups.
Experimental Protocols
Detailed methodologies for the protection and deprotection of aminopyridines are crucial for reproducibility.
General Experimental Workflow
The following diagram outlines a typical workflow for the protection of an aminopyridine, subsequent reaction, and final deprotection.
Caption: General workflow for synthesis involving aminopyridine protection.
Protocol 1: Boc Protection of 4-Aminopyridine[1]
-
Dissolution: Dissolve 4-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.
-
Reagent Addition: Under stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), TEA (2.4g, 23.8 mmol), and (Boc)₂O (4.0g, 18.5 mmol).
-
Reaction: Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by TLC until the starting material disappears.
-
Work-up: Wash the reaction mixture with water (2 x 20 mL).
-
Isolation: Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain N-Boc-4-aminopyridine. (Yield: 90%)
Protocol 2: Cbz Protection of an Amine (General Procedure)[3]
-
Dissolution: Dissolve the amine (2.64 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Reagent Addition: Add NaHCO₃ (443 mg, 5.27 mmol) and Cbz-Cl (0.56 mL, 3.96 mmol) at 0 °C.
-
Reaction: Stir the solution for 20 hours at 0 °C.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography. (Yield: ~90%)
Protocol 3: Fmoc Protection of an Amine (General Procedure)[4]
-
Reaction Mixture: To a solution of the amine in aqueous dioxane, add a slight excess of Fmoc-Cl and NaHCO₃.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Extract the product into an organic solvent.
-
Isolation: Wash the organic layer with water, dry, and concentrate to yield the Fmoc-protected amine.
Protocol 4: Trifluoroacetyl (TFA) Protection of an Amine (General Procedure)
-
Dissolution: Dissolve the amine in dichloromethane.
-
Reagent Addition: Add pyridine followed by trifluoroacetic anhydride at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until completion.
-
Work-up: Quench the reaction with water and extract the product.
-
Isolation: Dry and concentrate the organic layer to obtain the TFA-protected amine.
Logical Selection of a Protecting Group
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following diagram provides a logical framework for this selection process based on the stability of the protecting group under different reaction conditions.
References
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Benchmarking 5-(Benzyloxy)pyridin-3-amine: A Comparative Guide for Kinase Inhibitor Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Scaffolds
In the landscape of kinase inhibitor discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug development program. This guide provides a comparative analysis of 5-(benzyloxy)pyridin-3-amine against established and widely utilized kinase inhibitor precursors: aminopyrimidines, quinazolines, and 4-aminopyrazolopyrimidines. By presenting key performance data, experimental protocols, and outlining relevant signaling pathways, this document serves as a valuable resource for researchers navigating the early stages of kinase inhibitor design.
Executive Summary
This compound, a substituted aminopyridine, offers a versatile starting point for the synthesis of novel kinase inhibitors. Its benzyloxy group provides a handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR). This guide benchmarks the potential of this precursor against three prominent scaffolds that have led to the development of numerous FDA-approved kinase inhibitors. The comparison focuses on their utility in targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinase A, both crucial targets in oncology.
Comparative Analysis of Kinase Inhibitor Precursors
The inhibitory potential of compounds derived from these precursors is summarized below. It is important to note that direct kinase inhibitory data for this compound itself is not extensively available in the public domain. The data presented for the aminopyridine scaffold is based on derivatives that share the core aminopyridine structure, illustrating the potential of this class of compounds.
| Precursor Scaffold | Representative Kinase Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Aminopyridine | Imidazo[4,5-b]pyridine Derivative | Aurora A | 42 | [1] |
| Imidazo[4,5-b]pyridine Derivative | Aurora B | 198 | [1] | |
| Pyridylpyrimidinylaminophenyl Derivative | c-Src | Comparable to Imatinib | [2] | |
| Aminopyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 | [3] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [3] | |
| Pyrazole diaminopyrimidine derivative | KDR (VEGFR-2) | - | [4] | |
| Quinazoline | Gefitinib | EGFR | 26 - 57 | |
| ZM447439 | Aurora A | 110 | [5] | |
| ZM447439 | Aurora B | 130 | [5] | |
| Quinazoline Derivative | VEGFR-2 | 60.00 | [6] | |
| 4-Aminopyrazolopyrimidine | - | FGFR | - | [7] |
| - | BTK | 3 | [7] |
Table 1: Comparative Inhibitory Activity of Kinase Inhibitors Derived from Benchmark Precursors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize the relevant biological pathways and the experimental procedures used to assess inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 5-(Benzyloxy)pyridin-3-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative analysis of the spectroscopic properties of 5-(Benzyloxy)pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of experimental data, this guide leverages predicted spectroscopic data to provide a foundational understanding of its structural characteristics. A comparison with its positional isomer, 4-(Benzyloxy)pyridin-3-amine, is included to highlight the distinguishing features identifiable through spectroscopic analysis.
Predicted Spectroscopic Data Comparison
The structural elucidation of organic molecules relies on the synergistic interpretation of various spectroscopic techniques. Here, we present the predicted data for this compound and its isomer, 4-(Benzyloxy)pyridin-3-amine, across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This data has been generated using validated computational models to provide a reliable forecast of their spectral characteristics.
Predicted ¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR chemical shifts (δ) in parts per million (ppm) are presented below. The distinct electronic environments of the protons in the two isomers are expected to result in noticeable differences in their respective spectra, particularly for the protons on the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound | 4-(Benzyloxy)pyridin-3-amine |
| H2 (Pyridine) | 7.85 | 7.90 |
| H4 (Pyridine) | 6.95 | - |
| H6 (Pyridine) | 8.00 | 8.10 |
| -CH₂- | 5.10 | 5.15 |
| Phenyl-H (ortho) | 7.40 | 7.42 |
| Phenyl-H (meta) | 7.35 | 7.38 |
| Phenyl-H (para) | 7.30 | 7.32 |
| -NH₂ | 3.80 | 4.50 |
Note: Predicted values are generated from computational models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.
Predicted ¹³C NMR Spectral Data
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in both isomers are summarized below. The position of the benzyloxy and amino groups significantly influences the electronic distribution within the pyridine ring, leading to distinct chemical shifts for the carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound | 4-(Benzyloxy)pyridin-3-amine |
| C2 (Pyridine) | 138.0 | 140.0 |
| C3 (Pyridine) | 145.0 | 142.0 |
| C4 (Pyridine) | 110.0 | 155.0 |
| C5 (Pyridine) | 150.0 | 115.0 |
| C6 (Pyridine) | 135.0 | 148.0 |
| -CH₂- | 70.0 | 70.5 |
| Phenyl-C (ipso) | 136.0 | 136.5 |
| Phenyl-C (ortho) | 128.5 | 128.8 |
| Phenyl-C (meta) | 128.0 | 128.2 |
| Phenyl-C (para) | 127.5 | 127.8 |
Note: Predicted values are generated from computational models and may vary slightly from experimental results. The solvent is assumed to be CDCl₃.
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key vibrational frequencies (in cm⁻¹) for the two isomers are listed below. Both molecules are expected to show characteristic peaks for N-H, C-H, C=C, C-N, and C-O bonds.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 4-(Benzyloxy)pyridin-3-amine |
| N-H stretch (amine) | 3400-3300 (two bands) | 3450-3350 (two bands) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 |
| C=C stretch (aromatic) | 1600-1450 | 1610-1460 |
| C-N stretch | 1350-1250 | 1360-1260 |
| C-O stretch (ether) | 1250-1050 | 1260-1060 |
Note: Predicted values are generated from computational models and may show some deviation from experimental spectra.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Both this compound and its isomer have a molecular weight of 200.24 g/mol . The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments are presented below. While the molecular ion peak will be identical, the fragmentation patterns may show subtle differences that can aid in distinguishing the isomers.
Table 4: Predicted Mass-to-Charge Ratios (m/z) of Major Fragments
| Ion | This compound | 4-(Benzyloxy)pyridin-3-amine |
| [M]⁺ | 200 | 200 |
| [M-C₇H₇]⁺ | 109 | 109 |
| [C₇H₇]⁺ | 91 | 91 |
Note: The molecular formula for both compounds is C₁₂H₁₂N₂O. Fragmentation is predicted under electron ionization (EI) conditions.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound. Specific instrument parameters should be optimized for each analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample solution into the mass spectrometer. For a volatile, thermally stable compound, Electron Ionization (EI) is a common technique. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) may be preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a novel compound.
Caption: Workflow for Spectroscopic Structural Confirmation.
This guide provides a foundational framework for the spectroscopic analysis of this compound. While predicted data offers valuable insights, experimental verification remains the gold standard for definitive structural confirmation. The provided protocols and workflow serve as a practical guide for researchers undertaking such analyses.
Comparative Analysis of 5-(Benzyloxy)pyridin-3-amine and Structural Analogs: A Guide for Researchers
This guide provides a comprehensive comparison of the characterization data for 5-(Benzyloxy)pyridin-3-amine and its structural alternatives. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate building blocks in medicinal chemistry and materials science. The data presented is compiled from various sources and is supported by detailed experimental protocols.
Introduction
This compound is a valuable heterocyclic building block used in the synthesis of kinase inhibitors for cancer therapy, as well as agents targeting inflammatory and neurological disorders.[1] Its pyridine core, substituted with a benzyloxy and an amino group, offers multiple points for chemical modification, making it a versatile intermediate in drug discovery.[2] This guide compares its key characterization parameters with those of its isomers and other structurally related aminopyridines to provide a basis for informed compound selection and development.
Physicochemical and Spectral Data Comparison
The following tables summarize the key physicochemical and spectral data for this compound and selected analogs. This data is crucial for confirming the identity and purity of these compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₁₂N₂O | 200.24 | 186593-25-9[1][2][3] |
| 4-(Benzyloxy)pyridin-3-amine | C₁₂H₁₂N₂O | 200.24 | 1040314-69-9[4] |
| 5-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 200.24 | 96166-00-6[5] |
| 3-Amino-5-fluoropyridine | C₅H₅FN₂ | 112.11 | 210169-05-4 |
| 3-Amino-5-chloro-2-hydroxypyridine | C₅H₅ClN₂O | 144.56 | Not Available |
Table 2: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Benzyl-3-phenylpyridine | CDCl₃ | 8.58 (dd, J = 4.8, 1.6 Hz, 1H), 7.51 (dd, J = 7.8, 1.8 Hz, 1H), 7.40 – 7.33 (m, 3H), 7.23 – 7.13 (m, 5H), 7.12 – 7.07 (m, 1H), 7.00 (d, J = 7.2 Hz, 2H), 4.15 (s, 2H)[6] |
| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridine | DMSO-d₆ | 8.55 (d, J = 7.0 Hz, 1H), 7.83 (d, J = 9.3 Hz, 1H), 7.53–7.47 (m, J = 7.2 Hz, 2H), 7.46–7.32 (m, 6H), 7.27 (d, J = 8.3 Hz, 1H), 7.00 (t, J = 6.6 Hz, 1H), 5.21 (s, 2H), 3.88 (s, 3H)[7] |
| N-(4-(benzyloxy)benzyl)-2-methylquinolin-4-amine | DMSO-d₆ | 1.91 (s, 3H), 2.39 (s, 3H), 4.48 (d, J = 5.6 Hz), Cellular viability was determined using two distinct methods—3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) and neutral red uptake (NRU). |
Table 3: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Benzyl-3-phenylpyridine | CDCl₃ | 157.7, 148.3, 139.9, 139.5, 137.7, 137.4, 129.1, 128.7, 128.2, 128.1, 127.5, 125.8, 121.2, 41.5[6] |
| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridine | DMSO-d₆ | 149.78, 149.43, 149.15, 145.96, 136.80, 128.45, 127.94, 127.82, 127.62, 123.93, 120.66, 119.21, 115.54, 114.19, 113.65, 111.85, 69.93, 55.73[7] |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| Unidentified Compound 1 | ESI | [M+H]⁺: 192.1025 | 192.1018[6] |
| 2-(4-Iodophenyl)quinoline | ESI | [M+H]⁺: 331.9936 | 331.9925[6] |
| 3-(4-(Benzyloxy)-3-methoxyphenyl)-[2][3][6]triazolo[4,3-a]pyridine | ESI | [M+H]⁺: 332.1399 | 332.1402[7] |
Experimental Protocols
Standard analytical techniques are employed for the characterization of these aminopyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.
-
Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used, with tetramethylsilane (TMS) as the internal standard.
-
Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source.
-
Analysis: Samples are typically dissolved in a suitable solvent like methanol or acetonitrile. The data is acquired in positive or negative ion mode to determine the accurate mass of the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. This allows for the confirmation of the elemental composition.
Melting Point (mp)
-
Melting points are determined using a standard melting point apparatus and are reported in degrees Celsius (°C). The reported values are typically uncorrected.
Visualizing Synthesis and Biological Relevance
The following diagrams illustrate a typical workflow for the synthesis and characterization of substituted pyridines and a potential biological pathway where such compounds may exert their effects.
Caption: General workflow for the synthesis and characterization of substituted pyridine derivatives.
Caption: Potential mechanism of action for aminopyridine derivatives as PI3K/mTOR dual inhibitors in cancer.[8][9]
Conclusion
This guide provides a comparative overview of the characterization data for this compound and several related analogs. The tabulated data and standardized protocols are intended to aid researchers in the verification and selection of these important chemical building blocks for applications in drug discovery and materials science. The provided workflows offer a visual representation of the key steps in their synthesis, characterization, and potential biological application.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy this compound | 186593-25-9 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 4-(Benzyloxy)pyridin-3-amine | C12H12N2O | CID 28890052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the scalability of different 5-(Benzyloxy)pyridin-3-amine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 5-(benzyloxy)pyridin-3-amine, a key intermediate in the development of various pharmaceutical agents, is of paramount importance for efficient drug discovery and development pipelines. The scalability of a synthetic route directly impacts the economic viability and environmental footprint of bulk production. This guide provides an objective comparison of the three primary methods for synthesizing this compound, offering detailed experimental protocols, a quantitative data summary, and an assessment of their scalability.
Comparison of Synthetic Methods
Three principal synthetic routes have been identified for the preparation of this compound:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.
-
Nucleophilic Substitution (Williamson Ether Synthesis): The reaction of an alcohol with an alkyl halide in the presence of a base to form an ether.
-
Reduction of a Nitro Group: The conversion of a nitro functional group to an amine, typically through catalytic hydrogenation or metal-mediated reduction.
The following table summarizes the key quantitative data associated with each method, based on typical yields and reaction conditions for similar transformations.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Substitution | Reduction of Nitro Group |
| Starting Materials | 5-Bromopyridin-3-amine, Benzyl alcohol | 3-Amino-5-hydroxypyridine, Benzyl bromide | 3-Nitro-5-(benzyloxy)pyridine |
| Key Reagents | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Base (e.g., NaH, K₂CO₃) | Reducing agent (e.g., H₂/Pd/C, Fe/HCl) |
| Typical Yield | 75-95% | 60-85% | 85-98% |
| Reaction Time | 4-24 hours | 2-12 hours | 1-6 hours |
| Scalability | Moderate to High | High | High |
| Key Considerations | Cost of catalyst and ligand, removal of palladium residues. | Availability and stability of 3-amino-5-hydroxypyridine, potential for N-alkylation. | Handling of nitration reactions, availability of the nitro precursor. |
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This method provides a versatile and often high-yielding route to aryl amines. The choice of ligand and base is crucial for reaction efficiency.
Reaction Scheme:
Detailed Protocol:
-
To an oven-dried flask, add 5-bromopyridin-3-amine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene and benzyl alcohol (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Nucleophilic Substitution (Williamson Ether Synthesis)
This classical and cost-effective method is well-suited for large-scale production, provided the starting materials are readily available.
Reaction Scheme:
Detailed Protocol:
-
To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 3-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Reduction of a Nitro Group
This highly efficient method is often preferred in industrial settings due to its high yields and the use of relatively inexpensive reagents. The primary challenge lies in the synthesis of the nitro-substituted precursor.
Reaction Scheme:
Detailed Protocol:
-
To a solution of 3-nitro-5-(benzyloxy)pyridine (1.0 eq) in methanol or ethanol, add Pd/C (10 wt. %, 0.05 eq).
-
Fit the reaction vessel with a hydrogen balloon and stir the suspension vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key components of each synthetic method.
Scalability Assessment
Buchwald-Hartwig Amination: This method offers high yields and functional group tolerance, making it attractive. However, the cost of palladium catalysts and specialized phosphine ligands can be a significant factor at a large scale. Furthermore, the removal of residual palladium to meet pharmaceutical standards requires dedicated purification steps, which can add to the overall process complexity and cost. For high-value products, this route is often viable.
Nucleophilic Substitution (Williamson Ether Synthesis): This is a classic and robust method that generally employs inexpensive and readily available reagents. The reaction conditions are typically mild, and the workup procedures are straightforward, making it highly amenable to scale-up. The main challenges are the potential for competing N-alkylation of the amino group and the availability and stability of the 3-amino-5-hydroxypyridine starting material. If these can be managed, this route is often the most economically favorable for large-scale production.
Reduction of a Nitro Group: Catalytic hydrogenation is a highly efficient and clean method that is widely used in industrial processes. The reactions are often fast, high-yielding, and generate minimal waste. The primary bottleneck for this route is the synthesis of the 3-nitro-5-(benzyloxy)pyridine precursor, which may involve hazardous nitration steps. However, if a safe and efficient synthesis for the nitro-compound is established, the final reduction step is highly scalable and cost-effective.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and the availability of starting materials and specialized reagents. For laboratory-scale synthesis and medicinal chemistry applications where versatility is key, the Buchwald-Hartwig amination offers significant advantages. For large-scale, cost-driven manufacturing, nucleophilic substitution and the reduction of a nitro group are generally preferred due to their use of less expensive reagents and simpler process operations. A thorough process development and optimization study for each route would be necessary to make a definitive decision for industrial production.
comparing the efficacy of different catalysts for aminopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyridines, a critical scaffold in numerous pharmaceuticals and functional materials, relies heavily on efficient catalytic methods. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems for aminopyridine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Comparative Analysis of Catalytic Systems
The efficacy of different catalysts for aminopyridine synthesis is typically evaluated based on key performance indicators such as product yield, reaction time, and the required temperature. The following table summarizes the performance of prominent catalyst types under optimized conditions as reported in the literature.
| Catalyst System | Substrates | Amine Source | Key Reaction Conditions | Yield (%) | Reference |
| Copper-Catalyzed | |||||
| Cu₂O / DMEDA | 2-Bromopyridine | 28% NH₃·H₂O | 60°C, 16 h, Ethylene glycol | 92 | [1] |
| CuI / 1,10-phenanthroline | 2-Bromopyridine | Secondary N-alkyl(aryl)formamides | Not specified | High | [2] |
| Cu(OAc)₂ | 2-Aminopyridines and Arylboronic acids | - | Aerobic conditions | Good to Excellent | [3][4] |
| Palladium-Catalyzed | |||||
| Pd₂dba₃ / RuPhos | 3-Bromo-2-aminopyridine + Morpholine | Morpholine | LiHMDS (base), 16 h | ~71-83 | [5] |
| Pd₂dba₃ / BrettPhos | 3-Bromo-2-aminopyridine + Aniline | Aniline | LiHMDS (base) | ~66 | [5] |
| Pd/Al₂O₃ CFR | Amino-chloropyridines | Ammonia | Continuous flow reactor | Not specified | [6] |
| Zeolite-Catalyzed | |||||
| H-Beta Zeolite | Ethanol, Formaldehyde, Ammonia | Ammonia | Not specified | Best efficacy among zeolites tested | [7] |
| Nanoparticle-Catalyzed | |||||
| Fe₃O₄@FAp@Ni | 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, aromatic aldehydes | - | Heating in ethanol | up to 95 | [8] |
| Cu-doped TiO₂ | 3-(aminomethyl)pyridin-2-amine, aryl methanethiol | - | Ultrasonic irradiation | Not specified | [8] |
| Catalyst-Free (Multicomponent Reactions) | |||||
| None | Enaminone, malononitrile, benzylamine | Benzylamine | 80°C, 3 h, Solvent-free | >80 (Optimized) | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for key catalytic systems.
Copper-Catalyzed Amination of Bromopyridine[1]
A Schlenk tube is charged with Cu₂O (0.025 mmol, 5 mol%), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%) under an argon atmosphere. Ethylene glycol (1 ml), 2-bromopyridine (0.5 mmol), and a 28% solution of NH₃·H₂O (10 mmol, 20 equiv.) are then added. The reaction mixture is stirred at 60°C for 16 hours. Following the reaction, the mixture is extracted with ethyl acetate (4 x 5 ml). The product is then purified by silica gel chromatography to yield 2-aminopyridine.
Palladium-Catalyzed C,N-Cross Coupling[5]
In a screening study, a reaction vessel is charged with a palladium precatalyst (e.g., RuPhos-precatalyst), 3-bromo-2-aminopyridine as the substrate, and an amine (such as morpholine or aniline). A strong base, typically LiHMDS, is added to facilitate the reaction. The mixture is stirred for approximately 16 hours. The product yield is determined by GC analysis using an internal standard like dodecane.
Catalyst-Free Multicomponent Synthesis of 2-Aminopyridines[9][10]
For the optimization of reaction conditions, enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) are combined. Initially, the reaction is attempted without a solvent at room temperature for 24 hours. The temperature is then incrementally increased (e.g., to 40°C, 60°C, and 80°C) and the reaction time is varied to find the optimal conditions for product yield. The best yields were obtained at 80°C for 3 hours under solvent-free conditions.
Visualizing Catalytic Processes
Diagrams illustrating experimental workflows and reaction mechanisms provide a clear understanding of the processes involved in catalyst evaluation and application.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, the pyridine scaffold represents a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors. Among the myriad of pyridine derivatives, 5-(benzyloxy)pyridin-3-amine stands out as a key synthetic intermediate. This guide provides a comparative analysis of this compound and its structurally related compounds, offering insights into their potential biological activities based on available data and structure-activity relationship (SAR) studies of similar chemical classes.
Physicochemical Properties of Benzyloxypyridineamine Isomers
A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties for this compound and two of its isomers.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | This compound | C₁₂H₁₂N₂O | 200.24 |
| 2 | 4-(Benzyloxy)pyridin-3-amine | C₁₂H₁₂N₂O | 200.24 |
| 3 | 5-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 200.24 |
Data sourced from PubChem.
Comparative Analysis of Biological Potential
The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The primary interest in this compound and its analogs lies in their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Structure-Activity Relationship (SAR) Insights from Related Pyridine Derivatives
Several studies on substituted aminopyridines as kinase inhibitors provide valuable insights that can be extrapolated to the compounds of interest:
-
Position of the Amino Group: The position of the amino group on the pyridine ring is critical for interaction with the hinge region of the kinase ATP-binding site. For many kinase inhibitors, a primary amino group at the 2- or 3-position of the pyridine ring is a key pharmacophoric feature. Studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have indicated that the 3-amino group should remain as a primary amine for maximal efficacy.
-
The Benzyloxy Moiety: The benzyloxy group at the 5-position introduces a bulky, lipophilic substituent. In kinase inhibitors, such groups can occupy a hydrophobic pocket in the ATP-binding site, potentially increasing binding affinity and selectivity. The flexibility of the benzyl group allows it to adopt various conformations to fit into different binding pockets.
-
Isomeric Comparison:
-
This compound (1): The meta-position of the amino group relative to the ring nitrogen is a common feature in many kinase inhibitors. This arrangement allows for hydrogen bonding with the kinase hinge region.
-
4-(Benzyloxy)pyridin-3-amine (2): The ortho-positioning of the amino and benzyloxy groups could lead to steric hindrance and may influence the planarity of the molecule, potentially affecting its binding to the kinase.
-
5-(Benzyloxy)pyridin-2-amine (3): The 2-aminopyridine scaffold is also a prevalent motif in kinase inhibitors. The relative positioning of the amino and benzyloxy groups in this isomer might allow for different interactions within the ATP-binding site compared to the 3-amino isomers.
-
Experimental Protocols for Biological Evaluation
To facilitate further research and enable a direct comparison of these compounds, detailed experimental protocols for key assays are provided below. These are generalized protocols based on methods reported for similar pyridine-based compounds.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and its peptide substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to the filter plates.
-
Wash the filter plates multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plates and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Cell-Based Antiproliferative Assay (MTS Assay)
This assay determines the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO control and a positive control (e.g., a known anticancer drug).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each compound concentration and determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition).
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows for kinase inhibitor screening and structure-activity relationship studies.
Caption: Workflow for screening benzyloxypyridineamine derivatives for kinase inhibitory and antiproliferative activity.
Caption: Logical flow for a structure-activity relationship (SAR) study of benzyloxypyridineamine analogs.
Conclusion
This compound and its related isomers represent a promising starting point for the development of novel kinase inhibitors. While direct comparative data is currently lacking, insights from the broader field of pyridine-based drug discovery suggest that subtle structural modifications, such as the positioning of the amino and benzyloxy groups, can have a significant impact on biological activity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies, which are essential for elucidating the structure-activity relationships within this specific chemical series and for the rational design of more potent and selective therapeutic agents. Future studies directly comparing these isomers are warranted to fully unlock their potential in drug discovery.
A Comparative Guide to the Synthesis of 5-(Benzyloxy)pyridin-3-amine: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the common synthetic routes to 5-(Benzyloxy)pyridin-3-amine, a valuable building block in medicinal chemistry. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and discuss the potential reproducibility of each method.
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The reproducibility of its synthesis directly impacts research timelines and the cost-effectiveness of drug discovery programs. This guide explores two primary synthetic strategies: the reduction of a nitro precursor and the palladium-catalyzed amination of a bromo-precursor.
Synthetic Pathways Overview
Two principal routes for the synthesis of this compound have been identified and are compared in this guide:
-
Route 1: Nitration and Subsequent Reduction: This classic approach involves the synthesis of the intermediate 5-benzyloxy-3-nitropyridine, followed by the reduction of the nitro group to an amine.
-
Route 2: Palladium-Catalyzed Amination: This modern method utilizes a Buchwald-Hartwig amination reaction to directly couple an amine source with 5-benzyloxy-3-bromopyridine.
The following sections provide a detailed breakdown of the experimental protocols and a comparison of their performance based on key metrics such as yield, reaction time, and reagent toxicity.
Route 1: Synthesis via Nitration and Reduction
This two-step sequence is a well-established method for the preparation of aromatic amines.
Step 1: Synthesis of 5-Benzyloxy-3-nitropyridine
The synthesis of the key intermediate, 5-benzyloxy-3-nitropyridine, can be achieved through the benzylation of 5-hydroxy-3-nitropyridine.
Experimental Protocol:
To a solution of 5-hydroxy-3-nitropyridine in a suitable solvent such as dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃), followed by benzyl bromide. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.
Step 2: Reduction of 5-Benzyloxy-3-nitropyridine
The reduction of the nitro group is a critical step, and several methods are available, each with its own advantages and disadvantages. We will compare three common reduction methods: catalytic hydrogenation, tin(II) chloride (SnCl₂), and iron in acidic media (Fe/HCl).
Experimental Protocols:
-
Catalytic Hydrogenation: 5-benzyloxy-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.
-
Tin(II) Chloride Reduction: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate, and an excess of tin(II) chloride dihydrate is added. The reaction is often carried out under acidic conditions, for instance, by the addition of concentrated hydrochloric acid, and is typically heated to reflux.
-
Iron/HCl Reduction: 5-benzyloxy-3-nitropyridine is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added, and the mixture is heated to reflux.
Data Comparison for Reduction Methods
| Reduction Method | Reagents | Typical Yield (%) | Reaction Time (h) | Purity | Notes |
| Catalytic Hydrogenation | H₂, Pd/C | >95% | 2-4 | High | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Tin(II) Chloride | SnCl₂·2H₂O, HCl | 85-95% | 1-3 | Good to High | Tin residues can be difficult to remove completely. |
| Iron/HCl | Fe, HCl | 80-90% | 2-6 | Good | Inexpensive reagents, but workup can be tedious due to iron salts. |
Reproducibility: Catalytic hydrogenation generally offers the highest reproducibility and purity, provided that the catalyst quality and reaction conditions are carefully controlled. The metal-based reductions (SnCl₂ and Fe/HCl) can sometimes suffer from incomplete reactions or the formation of byproducts, which may affect reproducibility and require careful optimization.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a more direct route to the target amine from the corresponding bromo-precursor, 5-benzyloxy-3-bromopyridine.
Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-benzyloxy-3-bromopyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). An amine source, such as ammonia or an ammonia equivalent, is then added in a suitable solvent like toluene or dioxane. The reaction is heated until completion.
Data Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Overall Yield (%) | Number of Steps | Key Advantages | Key Disadvantages |
| Nitration/Reduction | 5-hydroxy-3-nitropyridine | Benzyl bromide, K₂CO₃, Reducing agent | 75-90% | 2 | Well-established, uses common reagents. | Two-step process, potential for byproduct formation in reduction. |
| Buchwald-Hartwig | 5-benzyloxy-3-bromopyridine | Pd catalyst, phosphine ligand, base | 80-95% | 1 | High yielding, single step, good functional group tolerance. | Requires air-sensitive and expensive catalysts and ligands. |
Reproducibility: The Buchwald-Hartwig amination, while often high-yielding, can be sensitive to reaction conditions, including the quality of the catalyst, ligand, and solvent, as well as the exclusion of oxygen and moisture. This can sometimes pose challenges for reproducibility, especially on a larger scale. Careful optimization and control of reaction parameters are crucial.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
Both the nitration/reduction sequence and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound.
-
For scalability and cost-effectiveness on a large scale, the nitration/reduction pathway, particularly with catalytic hydrogenation, is often preferred due to the use of less expensive reagents and a well-understood, robust reaction. However, the multi-step nature and potential for byproduct formation need to be considered.
-
For rapid synthesis on a smaller scale and for library synthesis where functional group tolerance is key, the Buchwald-Hartwig amination offers a powerful and direct one-step approach. The higher cost of reagents and the sensitivity of the reaction to conditions are the primary drawbacks.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired purity of the final product. Careful evaluation of the data presented in this guide will aid researchers in making an informed decision to ensure a reproducible and efficient synthesis of this important chemical intermediate.
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In Case of Spill or Exposure
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]
-
Skin Contact: Flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]
This document provides essential safety and logistical information for the proper disposal of 5-(Benzyloxy)pyridin-3-amine, a compound used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
Hazard and Safety Information
This compound is a chemical that requires careful handling due to its potential health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a series of steps to ensure the chemical is handled, contained, and removed safely.
1. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated materials (e.g., weighing paper, spatulas), in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound should be placed in a designated sharps container for chemical waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible wastes.
2. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.[1]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Assemble PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as listed above. This should include a self-contained breathing apparatus if the spill is large or in a poorly ventilated area.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Collect the Waste: Place the swept-up solid or the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill site with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleaning the spill (e.g., absorbent pads, wipes) should be placed in the hazardous waste container.
3. Final Disposal:
-
Labeling: Ensure the hazardous waste container is accurately and clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Always follow your institution's specific procedures for chemical waste disposal.[2]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 5-(Benzyloxy)pyridin-3-amine: A Comprehensive Guide
For immediate reference, researchers, scientists, and drug development professionals should be aware that 5-(Benzyloxy)pyridin-3-amine, while specific safety data is limited, belongs to the aminopyridine class of compounds. Related chemicals, such as 3-Aminopyridine and 4-Aminopyridine, are characterized by high acute toxicity.[1][2][3] Therefore, stringent adherence to safety protocols is paramount to ensure personnel safety and operational integrity.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The following procedural, step-by-step guidance is based on the best available information for structurally similar compounds and general laboratory safety principles.
Personal Protective Equipment (PPE)
Given the hazardous nature of related aminopyridines, a comprehensive PPE strategy is required to minimize exposure risk. This includes protection for the eyes, skin, and respiratory system.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI-approved, properly fitting safety glasses or chemical splash goggles are required.[4] A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended.[4] Always consult the glove manufacturer's compatibility chart for specific chemicals. |
| Skin and Body Protection | A laboratory coat, buttoned to its full length, must be worn.[4] Full-length pants and closed-toe shoes are mandatory, ensuring no skin is exposed between the shoe and ankle.[4] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the chemical's integrity.
Engineering Controls and Hygiene
-
Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.
-
Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before and after handling the compound, even if gloves were worn.[1][4]
Storage Requirements
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][4]
-
Security: Due to the potential for high toxicity, it is recommended to store the compound in a locked cabinet or a designated secure area.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous waste.[6] Incineration at a licensed facility is a common and effective method for pyridine-based compounds.[6] Never dispose of this material down the drain or in regular trash.[5] |
| Contaminated Materials | Any materials that come into contact with the compound, such as gloves, pipette tips, and lab paper, should be considered hazardous waste and double-bagged for disposal.[2] |
| Empty Containers | Empty containers may still retain hazardous residue and should be treated as hazardous waste.[2][3] They should be sealed and disposed of through a licensed waste management facility. |
| Spill Cleanup Materials | In the event of a spill, use an inert absorbent material like sand or vermiculite to contain it.[5] The collected material should be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[4][5] For larger spills, evacuate the area and contact environmental health and safety personnel.[4] |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, emphasizing the integration of safety measures at each step.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
